molecular formula C8H8INO2 B050607 2-Amino-5-iodo-3-methylbenzoic Acid CAS No. 108857-24-5

2-Amino-5-iodo-3-methylbenzoic Acid

Cat. No.: B050607
CAS No.: 108857-24-5
M. Wt: 277.06 g/mol
InChI Key: WFKOJKHXWWNXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-iodo-3-methylbenzoic acid is a versatile and high-value benzoic acid derivative engineered for advanced research applications, particularly in medicinal chemistry and organic synthesis. This compound serves as a critical multifunctional building block; the carboxylic acid moiety allows for amide coupling or esterification, the aromatic amino group enables diazotization or serves as a hydrogen bond donor, and the iodine atom at the 5-position is primed for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. This unique combination of functional groups makes it an ideal intermediate for constructing complex molecular architectures, including focused libraries for drug discovery. Its primary research value lies in the development of potential pharmacologically active compounds, where it can be incorporated as a core scaffold to target a range of diseases. Researchers utilize this compound to synthesize novel analogs for screening as enzyme inhibitors, receptor modulators, or diagnostic imaging agents, leveraging the iodine atom for potential radiolabeling. The methyl group at the 3-position introduces steric and electronic effects that can fine-tune the compound's physicochemical properties and binding affinity. Provided with high purity and characterized for consistency, this compound is an essential reagent for accelerating innovation in synthetic methodology and the discovery of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-iodo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKOJKHXWWNXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459552
Record name 2-Amino-5-iodo-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108857-24-5
Record name 2-Amino-5-iodo-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-5-iodo-3-methylbenzoic acid, an important intermediate in the synthesis of various bioactive molecules. Due to the limited availability of experimentally determined data in public literature, this guide also includes information on closely related compounds and standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

PropertyValueSource
Molecular Formula C₈H₈INO₂PubChem[1]
Molecular Weight 277.06 g/mol PubChem[1]
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-

Note: For comparison, the methyl ester of this compound, this compound methyl ester, has a reported melting point of 92-95°C and a predicted boiling point of 352.4±42.0 °C.[][3] Data for structurally similar compounds, such as 2-Amino-3-bromo-5-methylbenzoic acid, show a melting point of 204-208 °C.[4]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Protocol: Capillary Method

  • Sample Preparation: A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the approximate melting point is approached.

  • Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Protocol: Isothermal Saturation Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Sample Analysis: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The concentration of the dissolved compound in the sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution at the given temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter in drug development as it affects a molecule's charge and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

  • Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acidic compound.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Synthesis Workflow

The synthesis of this compound can be logically approached through the iodination of 2-amino-3-methylbenzoic acid. This process is based on established methods for the iodination of aminobenzoic acids. A plausible synthetic route is outlined below.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Product 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Reaction Iodination 2-Amino-3-methylbenzoic Acid->Reaction I2 Molecular Iodine (I₂) I2->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound Reaction->Product

Caption: Logical workflow for the synthesis of this compound.

This workflow illustrates the direct iodination of 2-amino-3-methylbenzoic acid. In this proposed synthesis, molecular iodine is used as the iodine source, and an oxidizing agent, such as hydrogen peroxide, is employed to facilitate the electrophilic substitution of iodine onto the aromatic ring. Acetic acid is a common solvent for such reactions. This method is adapted from a known procedure for the synthesis of 2-amino-5-iodobenzoic acid.[5][6]

References

Spectroscopic Profile of 2-Amino-5-iodo-3-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Amino-5-iodo-3-methylbenzoic Acid (CAS No. 108857-24-5). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document also presents data for structurally related compounds to offer a comparative reference. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization and analytical methodology.

Compound Identification

IUPAC Name: this compound[1]

Molecular Formula: C₈H₈INO₂[1]

Molecular Weight: 277.06 g/mol [1]

CAS Number: 108857-24-5[1]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data of Related Compounds
CompoundChemical Shift (δ) ppmMultiplicityAssignmentSolventFrequency
2-Amino-5-iodobenzoic acid[2]7.95dAr-HDMSO-d₆399.65 MHz
7.47ddAr-H
6.63dAr-H
This compoundData not available
Table 2: ¹³C NMR Spectroscopic Data of Related Compounds
CompoundChemical Shift (δ) ppmAssignmentSolvent
2-Amino-5-methylbenzoic acidData available but specific shifts not listed in search resultsAromatic C, Methyl C, Carboxyl CNot specified
This compoundData not available
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data of Related Compounds
CompoundWavenumber (cm⁻¹)Functional Group AssignmentTechnique
2-Iodo-5-methylbenzoic acid[3]Data available but specific peaks not listed in search resultsO-H, C=O, C=C (Aromatic), C-IKBr or ATR
This compoundData not available
Table 4: Mass Spectrometry Data of Related Compounds
Compoundm/zProposed FragmentIonization Method
2-Iodo-5-methylbenzoic acid[3]262[M]⁺ (Molecular Ion)GC-MS
245[M-OH]⁺
77[C₆H₅]⁺
This compoundData not available

Experimental Protocols

While specific experimental protocols for this compound were not found, the following are general methodologies for obtaining the spectroscopic data presented for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, the spectral width is generally 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and is automatically subtracted.

Mass Spectrometry (MS)

For a compound like 2-iodo-5-methylbenzoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[3] The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid State Sample Sample->Solid_Sample MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Technical Guide & Data Tables Interpret->Report

Caption: General workflow for spectroscopic analysis.

References

2-Amino-5-iodo-3-methylbenzoic Acid 1H NMR chemical shifts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 2-Amino-5-iodo-3-methylbenzoic Acid

This technical guide provides a detailed analysis of the expected ¹H NMR chemical shifts for this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of predicted quantitative data, a comprehensive experimental protocol for acquiring such data, and a logical diagram illustrating the relationships between the molecular structure and its NMR spectrum.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4~7.8 - 8.0Doublet (d)1H~2-3
H-6~7.5 - 7.7Doublet (d)1H~2-3
-NH₂~4.5 - 5.5Broad Singlet (br s)2HN/A
-CH₃~2.2 - 2.4Singlet (s)3HN/A
-COOH~12.0 - 13.0Broad Singlet (br s)1HN/A

Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and instrument frequency. The aromatic protons H-4 and H-6 are expected to show a small meta-coupling.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for an aromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[1]

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 16 ppm).

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.

Logical Relationships in ¹H NMR Prediction

The following diagram illustrates the logical workflow for predicting the ¹H NMR chemical shifts of this compound based on the electronic effects of its substituents. Electron-donating groups (EDGs) like the amino (-NH₂) and methyl (-CH₃) groups tend to shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as the carboxylic acid (-COOH) and iodo (-I) groups deshield protons, causing a downfield shift (to higher ppm values).

G cluster_molecule This compound Structure mol C₈H₈INO₂ EDG Electron Donating Groups (-NH₂, -CH₃) mol->EDG Identifies EWG Electron Withdrawing Groups (-COOH, -I) mol->EWG Identifies H6 H-6 (ortho to -NH₂, para to -I) EDG->H6 Shields (Upfield Shift) CH3 -CH₃ (ortho to -NH₂ & -COOH) EDG->CH3 Shields H4 H-4 (ortho to -I, para to -NH₂) EWG->H4 Deshields (Downfield Shift) EWG->CH3 Deshields H4->H6 meta-coupling NH2 -NH₂ Protons COOH -COOH Proton

Caption: Logical workflow for predicting ¹H NMR shifts.

References

An In-depth Technical Guide to the FT-IR Characteristic Peaks of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) characteristic absorption peaks for 2-Amino-5-iodo-3-methylbenzoic Acid. Due to the limited availability of direct spectral data for this specific compound, this guide utilizes data from structurally analogous molecules, such as 2-amino-5-bromobenzoic acid and other substituted benzoic acids, to predict and interpret the vibrational modes. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry for the identification and characterization of this compound.

Predicted FT-IR Characteristic Peaks

The FT-IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands arising from the vibrations of its various functional groups. The predicted characteristic peaks, based on the analysis of related compounds, are summarized in the table below. These assignments are based on established group frequency correlations and data from similar molecules.[1][2]

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted IntensityNotes
3400 - 3200N-H (Amino group)Asymmetric and Symmetric StretchingMediumTwo distinct bands are expected in this region, characteristic of a primary amine.
3300 - 2500O-H (Carboxylic acid)StretchingBroad, StrongThis broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
~1700C=O (Carboxylic acid)StretchingStrongThe position of this peak can be influenced by intra- and intermolecular hydrogen bonding.
~1620N-H (Amino group)Scissoring (Bending)Medium to StrongThis peak is characteristic of the in-plane bending of the primary amine.
1600 - 1450C=C (Aromatic ring)StretchingMedium to WeakMultiple bands are expected in this region corresponding to the vibrations of the benzene ring.
~1420O-H (Carboxylic acid)In-plane BendingMediumOften coupled with C-O stretching.
~1300C-O (Carboxylic acid)StretchingStrongThis band is associated with the C-O single bond in the carboxylic acid group.
~1250C-N (Aromatic amine)StretchingMedium to StrongRepresents the stretching vibration of the bond between the aromatic ring and the amino group.
920 - 680C-H (Aromatic ring)Out-of-plane BendingStrongThe substitution pattern on the benzene ring will influence the exact position and number of these bands.
Below 600C-IStretchingWeak to MediumThe carbon-iodine stretching vibration is expected at low wavenumbers.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire the FT-IR spectrum of this compound in the solid state.

Materials and Equipment:

  • This compound sample (solid, powder form)

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.

    • The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

  • Data Processing:

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Release the pressure and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_output Output start Start instrument_prep Instrument Preparation start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Sample to ATR background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (Baseline Correction, Peak Picking) sample_scan->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum report Generate Report interpret_spectrum->report end End report->end

Caption: Logical workflow for FT-IR analysis of a solid sample.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Aromatic Intermediate

This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Amino-5-iodo-3-methylbenzoic Acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this complex molecule, providing a foundational understanding for its identification and structural analysis. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide synthesizes information from the fragmentation patterns of structurally related compounds to construct a theoretical, yet robust, fragmentation model.

Predicted Mass Spectrum Data

The fragmentation of this compound (C₈H₈INO₂, Exact Mass: 276.95998 Da) under electron ionization is anticipated to proceed through several key pathways, influenced by the interplay of its functional groups: the carboxylic acid, the amino group, the iodine atom, and the methyl group on the aromatic ring.[1] The presence of the amino group ortho to the carboxylic acid is expected to induce specific fragmentation behaviors, known as the "ortho effect".[2]

The predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins are summarized in the table below.

m/z Proposed Fragment Ion Formation Pathway Notes
277[C₈H₈INO₂]⁺Molecular Ion (M⁺)The parent ion, corresponding to the intact molecule minus one electron.
260[C₈H₇INO]⁺M⁺ - OHLoss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for benzoic acids.[3][4]
232[C₈H₇IN]⁺M⁺ - COOHLoss of the entire carboxyl group as a radical.
150[C₈H₈NO₂]⁺M⁺ - ICleavage of the C-I bond, which is often the weakest bond in iodinated compounds.[5][6]
133[C₈H₇NO]⁺[7]⁺ - OHSubsequent loss of a hydroxyl radical from the de-iodinated molecular ion.
127[I]⁺M⁺ - C₈H₈NO₂Formation of an iodine cation, a characteristic peak for iodine-containing compounds.[5][6]
105[C₈H₇N]⁺[8]⁺ - COLoss of carbon monoxide from the [M-I-OH]⁺ fragment.

Key Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the lability of the C-I bond and the characteristic fragmentation of the benzoic acid moiety, with modulation by the amino and methyl substituents.

A significant initial fragmentation is the cleavage of the carbon-iodine bond, leading to the formation of a radical cation at m/z 150.[5][6] This is a common pathway for halogenated aromatic compounds. Subsequent fragmentation of this ion would likely follow pathways characteristic of 2-amino-3-methylbenzoic acid. The NIST spectral data for the non-iodinated analog, 2-Amino-3-methylbenzoic acid, shows a strong molecular ion peak and subsequent loss of water and CO.

Alternatively, fragmentation can be initiated by the carboxylic acid group. The loss of a hydroxyl radical (-OH) to form an acylium ion (m/z 260) is a well-documented pathway for benzoic acids.[3][4] This can be followed by the loss of carbon monoxide (CO) to yield an ion at m/z 232.

The "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, is anticipated between the amino and carboxylic acid groups.[2] This can lead to complex rearrangements and the suppression of certain fragmentation pathways typically observed in meta and para isomers.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum of a similar solid aromatic compound is provided below.

Sample Preparation and Introduction:

  • A small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.

  • The sample is introduced into the mass spectrometer via a direct insertion probe (DIP).

  • The probe is gradually heated to volatilize the sample into the ion source.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Source Temperature: 200-250 °C (to ensure sample volatilization and prevent condensation)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-500 (to encompass the molecular ion and expected fragments)

  • Data System: The data system records the abundance of each ion at a specific m/z value, generating a mass spectrum.

For more volatile or thermally sensitive compounds, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₈H₈INO₂]⁺ m/z = 277 Molecular Ion F260 [C₈H₇INO]⁺ m/z = 260 M->F260 -OH F150 [C₈H₈NO₂]⁺ m/z = 150 M->F150 -I Iodine [I]⁺ m/z = 127 M->Iodine -C₈H₈NO₂ F232 [C₈H₇IN]⁺ m/z = 232 F260->F232 -CO F133 [C₈H₇NO]⁺ m/z = 133 F150->F133 -OH F105 [C₈H₇N]⁺ m/z = 105 F133->F105 -CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

Technical Guide: Solubility and Synthetic Applications of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-5-iodo-3-methylbenzoic Acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents comprehensive data for the structurally analogous compound, 2-Amino-3-methylbenzoic acid, to serve as a valuable reference. Furthermore, this document details established experimental protocols for solubility determination and outlines the role of this compound as a key intermediate in pharmaceutical synthesis.

Quantitative Solubility Data of a Structural Analog

The following tables summarize the mole fraction solubility of 2-Amino-3-methylbenzoic acid in twelve common organic solvents at temperatures ranging from 278.15 K to 318.15 K, as determined by the isothermal saturation method[1][2].

Table 1: Mole Fraction Solubility (x 10^3) of 2-Amino-3-methylbenzoic Acid in Alcohols and Ethers[1][2]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol1,4-Dioxane
278.153.452.982.552.212.0110.12
283.154.113.583.082.682.4511.89
288.154.894.293.713.242.9714.01
293.155.835.144.463.913.5916.53
298.156.956.165.364.714.3419.52
303.158.297.386.445.665.2323.05
308.159.898.837.746.816.3027.21
313.1511.8010.569.298.197.5932.09
318.1514.0712.6311.149.849.1437.79

Table 2: Mole Fraction Solubility (x 10^3) of 2-Amino-3-methylbenzoic Acid in Ketones, Esters, and Other Solvents[1][2]

Temperature (K)Acetone2-ButanoneEthyl AcetateAcetonitrileTolueneCyclohexane
278.159.878.556.895.120.450.18
283.1511.529.988.096.010.560.23
288.1513.4611.669.507.060.700.29
293.1515.7413.6311.168.290.880.37
298.1518.4115.9413.129.751.100.47
303.1521.5418.6515.4211.481.380.60
308.1525.2121.8218.1113.521.730.77
313.1529.5025.5321.2615.912.170.98
318.1534.5229.8724.9418.712.721.26

Experimental Protocols for Solubility Determination

A precise understanding of solubility is critical for process development, including purification, crystallization, and formulation. The following is a detailed methodology for the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Isothermal Saturation Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (solute)

  • Organic solvents of interest (high purity)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the jacketed glass vessel.

  • Equilibration: Maintain the desired temperature of the vessel using the thermostatic water bath. Stir the mixture vigorously for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

  • Gravimetric Analysis: Discharge the collected sample into a pre-weighed container. Record the total mass of the container and the sample.

  • Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute).

  • Mass Determination: After complete evaporation of the solvent, cool the container in a desiccator and weigh it to determine the mass of the dissolved solute.

  • Calculation: The solubility can be calculated in terms of mole fraction, mass fraction, or grams of solute per 100 g of solvent.

The following diagram illustrates the general workflow for determining solubility using the isothermal saturation method.

G cluster_workflow Isothermal Saturation Method Workflow A Sample Preparation (Excess Solute in Solvent) B Equilibration (Constant Temperature & Stirring) A->B C Sampling (Filtered Supernatant) B->C D Gravimetric Analysis (Weighing the Sample) C->D E Solvent Evaporation D->E F Mass Determination (Weighing the Residue) E->F G Solubility Calculation F->G

Workflow for Isothermal Saturation Method.

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring amino, iodo, and carboxylic acid functional groups, allows for diverse chemical transformations.

One notable application is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as analogs of Rilpivirine. The following diagram outlines a generalized synthetic pathway where a substituted aminobenzoic acid derivative serves as a key building block.

G cluster_synthesis Generalized Synthetic Pathway for NNRTI Analogs Start Starting Materials Intermediate1 2-Amino-5-iodo-3-methylbenzoic Acid Derivative Start->Intermediate1 Intermediate2 Heterocyclic Amine Start->Intermediate2 Coupling Amide Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Cyclization Cyclization/Further Modifications Coupling->Cyclization Product NNRTI Analog Cyclization->Product

Synthetic application of aminobenzoic acid derivatives.

This logical flow highlights the critical role of intermediates like this compound in constructing the core scaffold of medicinally important compounds. The ability to precisely control the solubility of such intermediates is paramount for optimizing reaction conditions, improving yields, and facilitating purification processes in drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 2-Amino-5-iodo-3-methylbenzoic Acid

This technical guide provides a comprehensive framework for the conformational analysis of this compound, a molecule of interest in medicinal chemistry and materials science. Given the absence of specific experimental data in the public domain for this compound, this document outlines a combination of computational and experimental strategies to elucidate its conformational landscape. The methodologies are based on established protocols for similar substituted benzoic acids.

Introduction

The three-dimensional conformation of a molecule is critical to its physicochemical properties, biological activity, and solid-state packing. For this compound, the rotational freedom around the C-C bond connecting the carboxylic acid group and the C-N bond of the amino group to the benzene ring dictates its conformational preferences. Intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, and steric hindrance from the methyl and iodo substituents, are expected to play a significant role in determining the molecule's stable conformers.

Predicted Conformational Isomers

The primary rotational degrees of freedom in this compound are the torsion angles associated with the carboxylic acid and amino groups. We can anticipate the existence of several low-energy conformers. The planarity of the carboxylic acid group with respect to the benzene ring is a key feature in benzoic acid derivatives.[1] The orientation of the amino group will also contribute to the overall conformational profile.

Table 1: Key Torsional Angles for Conformational Analysis

Torsion AngleDescriptionExpected Range
τ1 (O=C-C=C)Defines the orientation of the carboxylic acid group relative to the benzene ring.~0° (syn-planar) or ~180° (anti-planar)
τ2 (H-N-C=C)Defines the orientation of the amino group relative to the benzene ring.Variable, influenced by intramolecular hydrogen bonding.

Computational Conformational Analysis

A computational approach using Density Functional Theory (DFT) is a powerful tool for predicting the geometries and relative stabilities of different conformers.

A relaxed potential energy surface scan can be performed by systematically rotating the key torsional angles (τ1 and τ2). This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: DFT with a suitable functional, such as B3LYP or M06-2X.

  • Basis Set: A basis set like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including the heavy iodine atom and potential non-covalent interactions.

  • Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the influence of different solvents (e.g., chloroform, DMSO, water) on conformational stability.

  • Analysis: The output will provide the optimized geometries, relative electronic energies, and thermodynamic data for each conformer.

The proximity of the amino and carboxylic acid groups suggests the potential for a strong intramolecular hydrogen bond. This interaction would likely favor a planar conformation where the hydrogen of the amino group interacts with the carbonyl oxygen of the carboxylic acid. The steric bulk of the methyl and iodo groups will also influence the rotational barriers and the preferred orientation of the functional groups.

cluster_molecule Intramolecular Interactions COOH Carboxylic Acid (-COOH) NH2 Amino Group (-NH2) COOH->NH2 Potential H-Bond CH3 Methyl Group (-CH3) COOH->CH3 Steric Hindrance NH2->CH3 Steric Hindrance I Iodo Group (-I) Ring Benzene Ring

Caption: Potential intramolecular interactions in this compound.

Experimental Conformational Analysis

Experimental techniques are essential to validate the computational predictions and provide a complete picture of the conformational landscape in solution and the solid state.

A potential synthetic route to this compound could involve the iodination of 2-amino-3-methylbenzoic acid.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular conformation in solution.

  • Experimental Protocol:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Perform 2D NMR experiments, such as NOESY or ROESY, to identify through-space correlations between protons. These correlations can provide evidence for specific spatial arrangements of the substituents and thus indicate the preferred conformation in solution.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic CH7.0 - 8.0d, dTwo distinct aromatic protons.
-NH₂4.0 - 6.0br sBroad singlet, position is solvent and concentration dependent.
-COOH10.0 - 13.0br sBroad singlet, may not be observed in all solvents.
-CH₃2.0 - 2.5sSinglet.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about intramolecular hydrogen bonding.

  • Experimental Protocol:

    • Acquire the FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

    • For solution-state analysis, dissolve the sample in a suitable solvent (e.g., CCl₄) at varying concentrations.

    • The position and shape of the O-H and N-H stretching bands can indicate the presence and strength of hydrogen bonding. A shift to lower wavenumbers is indicative of hydrogen bond formation.

Table 3: Key Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretch (Amine)
3300 - 2500O-H stretch (Carboxylic Acid)
1720 - 1680C=O stretch (Carboxylic Acid)
1620 - 1580N-H bend (Amine) & C=C stretch (Aromatic)
1300 - 1200C-N stretch (Aromatic Amine)

Single-crystal X-ray diffraction provides the definitive solid-state conformation.

  • Experimental Protocol:

    • Grow single crystals of the compound from a suitable solvent or by sublimation.

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

    • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.

Start Start: This compound Comp Computational Analysis (DFT) Start->Comp Exp Experimental Analysis Start->Exp PES Potential Energy Surface Scan Comp->PES Synth Synthesis & Purification Exp->Synth Geom Optimized Geometries & Energies PES->Geom End Comprehensive Conformational Profile Geom->End Spectro Spectroscopic Analysis (NMR, FTIR) Synth->Spectro Xray X-ray Crystallography Synth->Xray Spectro->End Xray->End

Caption: Workflow for the conformational analysis of the target molecule.

Conclusion

A combined computational and experimental approach is crucial for a thorough conformational analysis of this compound. DFT calculations can provide valuable insights into the relative stabilities of different conformers, which can then be validated and further investigated using spectroscopic techniques like NMR and FTIR. Ultimately, single-crystal X-ray diffraction can provide a definitive picture of the solid-state conformation. This comprehensive understanding is vital for rational drug design and the development of new materials.

References

Theoretical and DFT Analysis of 2-Amino-5-iodo-3-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 2-Amino-5-iodo-3-methylbenzoic acid. While specific experimental and computational studies on this molecule are not extensively available in the current literature, this document outlines the established methodologies based on Density Functional Theory (DFT) calculations and theoretical studies of analogous substituted benzoic acids and aromatic compounds. This guide serves as a framework for future research, detailing the expected molecular properties, spectroscopic characteristics, and potential for drug development applications. The content herein is structured to provide researchers with the necessary protocols and data interpretation frameworks to conduct and understand theoretical investigations of this and similar molecules.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an amino group, a carboxylic acid group, an iodine atom, and a methyl group on a benzene ring, suggests a rich electronic and chemical behavior. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the molecule's geometric structure, vibrational modes, electronic properties, and reactivity. This understanding is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This guide will detail the standard computational protocols and expected outcomes from a thorough theoretical investigation of this compound.

Methodologies and Computational Protocols

A robust theoretical investigation of this compound would typically involve the following computational and experimental protocols.

Computational Details: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for studying molecular systems.

  • Software: Gaussian 09 or Gaussian 16 is a commonly used software package for such calculations.

  • Method: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely employed functional for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is typically chosen to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

  • Geometry Optimization: The molecular geometry would be optimized in the gas phase to find the lowest energy conformation. Frequency calculations are then performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

  • Solvent Effects: To simulate a more realistic environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).

Spectroscopic Analysis

Theoretical calculations are invaluable for interpreting experimental spectra.

  • FT-IR and FT-Raman Spectroscopy: The vibrational frequencies and Raman activities are calculated from the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

  • NMR Spectroscopy: The 1H and 13C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) is used as the reference standard.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).

Molecular Properties and Reactivity Descriptors
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of the sites for electrophilic and nucleophilic attack, respectively.

  • Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking simulations can be performed.

  • Software: AutoDock, Vina, or similar software can be used.

  • Protocol: The 3D structure of a target protein is obtained from the Protein Data Bank (PDB). The ligand (this compound) is prepared by optimizing its geometry and assigning charges. Docking simulations are then run to predict the binding affinity and the binding mode of the ligand within the active site of the protein.

Data Presentation: Expected Quantitative Results

The following tables present illustrative quantitative data that would be expected from a DFT study of this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.405C1-C2-C3120.5
C2-N1.380C2-C1-C6119.8
C5-I2.100C4-C5-I119.5
C1-C(O)OH1.490C1-C(O)-O122.0
C3-CH31.510C2-C3-CH3121.0

Table 2: Calculated Vibrational Frequencies (Illustrative, cm-1)

Vibrational ModeExperimental (Hypothetical)Calculated (Scaled)Assignment
O-H stretch34503445Carboxylic acid
N-H stretch (sym)33503348Amino group
N-H stretch (asym)32503245Amino group
C=O stretch16801675Carboxylic acid
C-N stretch13201315Aromatic amine
C-I stretch550545Iodo group

Table 3: Electronic Properties (Illustrative)

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Electronegativity (χ)4.0 eV
Chemical Hardness (η)2.2 eV
Global Softness (S)0.45 eV-1

Table 4: 1H and 13C NMR Chemical Shifts (Illustrative, ppm)

AtomCalculated (GIAO)Experimental (Hypothetical)
H (COOH)11.511.4
H (NH2)5.25.1
H (Aromatic)7.8, 7.57.7, 7.4
H (CH3)2.32.2
C (COOH)170.1169.8
C (Aromatic)150.2, 140.5, 135.8, 125.4, 118.9, 90.3149.9, 140.1, 135.5, 125.1, 118.6, 90.0
C (CH3)20.520.2

Visualizations

Workflow for Theoretical Analysis

Theoretical_Analysis_Workflow Workflow for Theoretical Analysis of this compound cluster_start Initial Steps cluster_comp Computational Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_app Application mol_structure Define Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spec_calc Spectroscopic Calculations (NMR, UV-Vis) geom_opt->spec_calc elec_prop Electronic Property Calculations (HOMO-LUMO, MEP) geom_opt->elec_prop struc_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struc_analysis vib_analysis Vibrational Analysis (FT-IR, Raman) freq_calc->vib_analysis spec_comp Comparison with Experimental Spectra spec_calc->spec_comp react_analysis Reactivity Analysis (FMO, MEP) elec_prop->react_analysis docking Molecular Docking react_analysis->docking drug_design Rational Drug Design docking->drug_design

Caption: Workflow for the theoretical analysis of a molecule.

Frontier Molecular Orbital (FMO) Concept

Caption: The Frontier Molecular Orbital (FMO) concept.

Molecular Docking Workflow

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) - 3D Structure Optimization - Charge Assignment docking_sim Perform Docking (e.g., AutoDock Vina) ligand_prep->docking_sim receptor_prep Receptor Preparation (Target Protein) - Obtain from PDB - Remove Water, Add Hydrogens receptor_prep->docking_sim pose_analysis Analyze Binding Poses - Lowest Binding Energy - Interactions (H-bonds, etc.) docking_sim->pose_analysis activity_pred Predict Biological Activity pose_analysis->activity_pred

A Technical Guide to Quantum Chemical Calculations for 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of molecular properties, including optimized geometry, electronic structure, vibrational frequencies, and reactivity. For a molecule like 2-Amino-5-iodo-3-methylbenzoic Acid, a substituted anthranilic acid derivative, these calculations can provide insights into its stability, reactivity, and potential interactions with biological targets. Understanding these properties at a quantum level can significantly accelerate the design and optimization of new therapeutic agents.

Experimental and Computational Protocols

The following section details the standard computational methodologies employed for the quantum chemical analysis of aromatic carboxylic acids. These protocols are based on established practices in the field, as reported in studies of similar molecules.[1]

Software and Theoretical Methods

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is crucial for obtaining accurate results. For molecules containing heavy atoms like iodine, Density Functional Theory (DFT) methods are often the preferred choice due to their balance of accuracy and computational cost.

A widely used and reliable combination for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set . The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been shown to provide excellent results for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For the iodine atom, a larger basis set or a pseudopotential, such as LANL2DZ, is often employed to account for relativistic effects.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by performing a geometry optimization calculation, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions.

Electronic Property Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and electronic structure. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are susceptible to electrophilic or nucleophilic attack.

  • Mulliken and Natural Population Analysis (NPA): These methods provide a way to assign partial charges to each atom in the molecule, offering insights into the charge distribution and bonding.

  • Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies and are important for understanding the molecule's stability and reactivity at different temperatures.

Data Presentation: Illustrative Data from Related Molecules

As specific data for this compound is not available, the following tables present typical data obtained for a closely related molecule, 2-amino-3,5-diiodobenzoic acid, from computational studies.[1] This data serves as a reference for the expected values and trends for the target molecule.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for 2-amino-3,5-diiodobenzoic Acid (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C2-C1-C6119.5
C1-C61.398C1-C2-C3120.3
C2-C31.399C2-C3-C4119.8
C3-C41.401C3-C4-C5120.1
C4-C51.397C4-C5-C6120.0
C5-C61.402C5-C6-C1120.3
C2-N1.385C1-C2-N121.0
C3-I2.110C4-C3-I119.5
C5-I2.112C6-C5-I119.6
C1-C=O1.490C2-C1-C=O120.5
C=O1.220O=C-O124.0
C-OH1.350C1-C-OH115.5

Table 2: Calculated Electronic Properties for 2-amino-3,5-diiodobenzoic Acid (Illustrative)

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.89 eV
HOMO-LUMO Gap4.36 eV
Dipole Moment3.45 Debye

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 2-amino-3,5-diiodobenzoic Acid (Illustrative)

Wavenumber (cm⁻¹)Assignment
~3450N-H asymmetric stretching
~3350N-H symmetric stretching
~3050O-H stretching
~1680C=O stretching
~1600Aromatic C=C stretching
~1300C-N stretching
~650C-I stretching

Visualizations of Computational Workflows and Relationships

To further clarify the processes and concepts involved in quantum chemical calculations, the following diagrams are provided.

G Computational Chemistry Workflow A Molecular Structure Input (this compound) B Choice of Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D D->C Re-optimize if transition state E Verification of Minimum (No Imaginary Frequencies) D->E F Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) E->F Proceed if minimum G Analysis and Interpretation of Results F->G G Interrelation of Calculated Properties Geom Optimized Geometry Vib Vibrational Frequencies Geom->Vib Elec Electronic Structure (HOMO, LUMO, Charges) Geom->Elec Thermo Thermodynamic Properties (Enthalpy, Entropy) Vib->Thermo Spec Spectroscopic Data (IR, Raman) Vib->Spec React Reactivity Descriptors (MEP, Fukui Functions) Elec->React

References

An In-depth Technical Guide to 2-Amino-5-iodo-3-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodo-3-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules. While the specific historical details of its initial discovery are not prominently documented, its significance lies in its role as a building block for pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on established chemical transformations, and its applications in medicinal and agricultural chemistry, particularly in the development of non-nucleoside reverse transcriptase inhibitors and insecticides targeting ryanodine receptors.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol .[1] Its structure features a benzoic acid core with an amino group at position 2, a methyl group at position 3, and an iodine atom at position 5. These functional groups provide multiple reaction sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 108857-24-5PubChem[1]
Molecular Formula C₈H₈INO₂PubChem[1]
Molecular Weight 277.06 g/mol PubChem[1]
Exact Mass 276.95998 DaPubChem[1]
Rotatable Bond Count 1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Polar Surface Area 63.3 ŲPubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. A logical synthetic route involves the synthesis of the core structure, 2-amino-3-methylbenzoic acid, followed by regioselective iodination. While a singular, detailed historical synthesis protocol is not available, the following procedure is constructed based on well-established organic chemistry reactions for similar substrates.

Synthesis of 2-Amino-3-methylbenzoic Acid

The precursor, 2-amino-3-methylbenzoic acid, can be synthesized from 2-nitro-3-methylbenzoic acid via a reduction reaction. A modern and efficient method utilizes a catalyst such as Raney nickel.

Experimental Protocol: Reduction of 2-Nitro-3-methylbenzoic Acid

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of Raney nickel to the solution.

  • Hydrogenation: The vessel is then placed under a hydrogen atmosphere and the reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid. This method is reported to have a yield of over 92%.

Iodination of 2-Amino-3-methylbenzoic Acid

The final step is the regioselective iodination of 2-amino-3-methylbenzoic acid. The amino group is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the para position (position 5) is unhindered and is the primary site of iodination.

Experimental Protocol: Iodination

  • Reaction Setup: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent like acetic acid.

  • Reagent Addition: Add molecular iodine (I₂) to the solution. An oxidizing agent, such as hydrogen peroxide, is then added dropwise to facilitate the iodination process.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for a period of 1 to 5 hours.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like acetic acid or methanol to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Iodination 2-Nitro-3-methylbenzoic_Acid 2-Nitro-3-methylbenzoic_Acid 2-Amino-3-methylbenzoic_Acid 2-Amino-3-methylbenzoic_Acid 2-Nitro-3-methylbenzoic_Acid->2-Amino-3-methylbenzoic_Acid Reduction 2-Nitro-3-methylbenzoic_Acid->2-Amino-3-methylbenzoic_Acid Raney_Ni_H2 Raney Ni / H₂ Target_Compound This compound 2-Amino-3-methylbenzoic_Acid->Target_Compound Iodination 2-Amino-3-methylbenzoic_Acid->Target_Compound I2_H2O2 I₂ / H₂O₂

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules with significant biological activity.

Intermediate in the Synthesis of Rilpivirine Analogs

This compound, and its methyl ester, serve as a key building block in the synthesis of analogs of Rilpivirine.[2] Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The structural features of this compound allow for its incorporation into the diarylpyrimidine scaffold characteristic of this class of antiretroviral drugs.

Precursor for Insecticides Targeting Ryanodine Receptors

This compound is also utilized as an intermediate in the creation of potent and selective activators of insect ryanodine receptors.[3] These receptors are critical for calcium ion regulation in insect muscle cells. Compounds that modulate these receptors can act as powerful insecticides. The synthesis of these complex insecticidal molecules often involves the use of substituted anthranilic acids like the title compound to construct the core structure responsible for biological activity.

Applications_Workflow cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis Target_Compound This compound Rilpivirine_Analogs Rilpivirine Analogs Target_Compound->Rilpivirine_Analogs Precursor for Ryanodine_Activators Ryanodine Receptor Activators Target_Compound->Ryanodine_Activators Intermediate for NNRTI Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Rilpivirine_Analogs->NNRTI Class of HIV_Treatment HIV-1 Treatment NNRTI->HIV_Treatment Used for Insecticides Insecticides Ryanodine_Activators->Insecticides Act as Pest_Control Pest Control Insecticides->Pest_Control Used for

Caption: Role of the title compound in synthesis workflows.

Conclusion

This compound, while not a widely known compound in its own right, represents a critical molecular scaffold in the development of important pharmaceuticals and agrochemicals. Its synthesis from basic starting materials is achievable through established chemical reactions. The strategic placement of its functional groups—amino, iodo, and methyl on a benzoic acid core—provides the necessary handles for medicinal and agricultural chemists to construct more complex, biologically active molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug discovery.

References

Tautomerism in Substituted Aminobenzoic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoic acids are a pivotal class of molecules in pharmaceutical sciences, serving as building blocks for a multitude of therapeutic agents. Their chemical behavior, and by extension their biological activity, is profoundly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in substituted aminobenzoic acids, focusing on the equilibrium between their neutral and zwitterionic forms. It delves into the structural and environmental factors governing this equilibrium, outlines key experimental and computational methodologies for its characterization, and presents quantitative data to facilitate comparative analysis. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of drugs derived from these versatile scaffolds.

Introduction to Tautomerism in Aminobenzoic Acids

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] In the context of substituted aminobenzoic acids, the most significant form of tautomerism is prototropic tautomerism, which involves the migration of a proton.[1][2] This leads to an equilibrium between a neutral form and a zwitterionic form.[3][4]

  • Neutral Form: The amino group (-NH₂) and the carboxylic acid group (-COOH) retain their protons.

  • Zwitterionic Form: The amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻).

The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities.[5][6] These differences can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its tautomeric behavior essential for rational drug design.[7][8] The prevalence of tautomerism in drug-like molecules is significant, with some estimates suggesting that up to 70% of drugs are capable of tautomerization.[6]

The tautomeric equilibrium is influenced by a variety of factors, including:

  • Substitution Pattern: The nature and position of substituents on the benzene ring can alter the acidity of the carboxylic group and the basicity of the amino group, thereby shifting the equilibrium.

  • pH: The ionization state of both the amino and carboxylic acid groups is pH-dependent, directly impacting the population of the neutral and zwitterionic forms.[9][10]

  • Solvent Polarity: Polar solvents can stabilize the more polar zwitterionic form through solvation.[11]

  • Solid-State Effects: In the crystalline state, intermolecular interactions can favor one tautomer over the other, leading to tautomeric polymorphism.[3][6]

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative stability of the tautomers. It is defined as the ratio of the concentration of the zwitterionic form to the concentration of the neutral form:

KT = [Zwitterion] / [Neutral]

The determination of KT and the macroscopic and microscopic pKa values is critical for predicting the predominant species under physiological conditions.

Table 1: Tautomeric Equilibrium and Acidity Constants for Aminobenzoic Acids
CompoundKTMacroscopic pKa1Macroscopic pKa2Reference(s)
2-Aminobenzoic acid (Anthranilic acid)---[3]
3-Aminobenzoic acid1.44 (59% zwitterion)3.14.8[12][13]
4-Aminobenzoic acid~0 (almost exclusively molecular)2.44.9[12][14]

Note: The data for 2-aminobenzoic acid is less definitively reported in the provided search results in terms of a specific KT value, though it is known to exist in both neutral and zwitterionic forms.[3]

Experimental Methodologies for Studying Tautomerism

A variety of spectroscopic and analytical techniques are employed to characterize the tautomeric equilibrium of substituted aminobenzoic acids.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring pH-dependent changes in the electronic structure of aminobenzoic acids.[9][10][15] The neutral and zwitterionic forms, along with their corresponding cationic and anionic species, exhibit distinct absorption spectra.

Experimental Protocol: pH-Titration Monitored by UV-Vis Spectroscopy

  • Solution Preparation: Prepare a stock solution of the substituted aminobenzoic acid in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).

  • Sample Preparation: For each pH value, mix an aliquot of the stock solution with the corresponding buffer solution to a final desired concentration.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm). The absorption maxima for 4-aminobenzoic acid are approximately 194 nm, 226 nm, and 278 nm.[16]

  • Data Analysis: Plot the absorbance at specific wavelengths against pH. The resulting titration curve can be analyzed to determine the macroscopic pKa values. By comparing the spectra with those of model compounds (e.g., the corresponding esters and N-acetylated derivatives), the contributions of the neutral and zwitterionic tautomers can be deconvoluted to estimate KT.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed structural information that can be used to distinguish between tautomers and quantify their relative populations.[12][18] The chemical shifts of the carbon atoms, especially those of the carboxylate/carboxylic acid group and the carbons of the aromatic ring, are sensitive to the protonation state of the functional groups.[19][20][21]

Experimental Protocol: ¹³C NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve the aminobenzoic acid in a suitable deuterated solvent (e.g., D₂O) at a specific pD (the equivalent of pH in D₂O). The pD can be adjusted using DCl or NaOD.

  • Model Compound Preparation: Prepare solutions of model compounds representing the neutral and zwitterionic forms. For example, the methyl ester of the aminobenzoic acid can model the neutral form, while the N,N,N-trimethylated derivative can model the zwitterionic form.

  • NMR Data Acquisition: Acquire ¹³C NMR spectra for the aminobenzoic acid and the model compounds under identical conditions (temperature, concentration).

  • Data Analysis: Compare the chemical shifts of the aminobenzoic acid with those of the model compounds. The observed chemical shift of a given carbon in the aminobenzoic acid sample will be a weighted average of the chemical shifts of that carbon in the neutral and zwitterionic forms. The mole fractions of the two tautomers can be calculated using the following equation: δobs = Xneutral * δneutral + Xzwitterion * δzwitterion where δobs is the observed chemical shift, X is the mole fraction, and δ is the chemical shift of the model compound.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of tautomers and the factors influencing their relative stabilities.[22][23][24]

Computational Protocol: DFT for Tautomer Stability Analysis

  • Structure Optimization: Build the 3D structures of the neutral and zwitterionic tautomers of the substituted aminobenzoic acid. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[22]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Energy Calculation: The relative stability of the tautomers in the gas phase can be determined by comparing their calculated Gibbs free energies.

  • Solvation Modeling: To account for the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the energies of the tautomers in the desired solvent.[11][23] This allows for the prediction of how the tautomeric equilibrium will shift in different environments.

Visualizing Tautomerism and Experimental Workflows

Logical Relationship of Tautomeric and Ionic Equilibria

Tautomeric_Equilibria cluster_neutral Neutral Species (pH ~ pI) Neutral Neutral Form (H₂N-Ar-COOH) Zwitterion Zwitterionic Form (H₃N⁺-Ar-COO⁻) Neutral->Zwitterion K_T Anion Anionic Form (H₂N-Ar-COO⁻) Neutral->Anion +OH⁻ -H₂O Zwitterion->Anion +OH⁻ -H₂O (pKa2) Cation Cationic Form (H₃N⁺-Ar-COOH) Cation->Neutral +OH⁻ -H₂O (pKa1) Cation->Zwitterion +OH⁻ -H₂O

Caption: Tautomeric and ionization equilibria of aminobenzoic acids.

Experimental Workflow for Tautomer Analysis

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Substituted Aminobenzoic Acid prep_uv Prepare solutions in pH buffers start->prep_uv prep_nmr Dissolve in D₂O and prepare models start->prep_nmr prep_comp Build 3D structures of tautomers start->prep_comp uv_vis UV-Vis Spectroscopy prep_uv->uv_vis nmr NMR Spectroscopy prep_nmr->nmr dft DFT Calculations prep_comp->dft pka Determine pKa values uv_vis->pka kt Calculate K_T nmr->kt stability Relative Stabilities dft->stability pka->kt stability->kt

Caption: Workflow for experimental and computational tautomer analysis.

Implications for Drug Development

The tautomeric state of a substituted aminobenzoic acid derivative can have profound consequences for its biological activity and developability.[5][7][25]

  • Receptor Binding: The different shapes, hydrogen bonding patterns, and electrostatic potentials of tautomers can lead to significant differences in their binding affinity for a biological target.[8] One tautomer may be active while the other is inactive or even exhibits off-target effects.

  • ADME Properties: Tautomerism affects key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, the less polar neutral form may have better membrane permeability, while the more soluble zwitterionic form may be more readily absorbed from the gastrointestinal tract.[26]

  • Formulation and Stability: The solid-state form of a drug is critical for its stability and bioavailability.[6] The ability of a compound to exist as different tautomeric polymorphs (desmotropes) presents a challenge for formulation development, as these forms can have different solubilities and dissolution rates.

  • Intellectual Property: A thorough characterization of the tautomeric forms of a new chemical entity is essential for securing robust patent protection.

Conclusion

Tautomerism is a fundamental consideration in the study of substituted aminobenzoic acids and their derivatives. The equilibrium between the neutral and zwitterionic forms is a delicate balance influenced by molecular structure and the surrounding environment. A comprehensive understanding and quantitative characterization of this equilibrium, achieved through a combination of experimental techniques and computational modeling, are indispensable for the successful design, development, and formulation of effective and safe pharmaceutical agents. This guide provides a foundational framework and practical methodologies to aid researchers in navigating the complexities of tautomerism in this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-3-methylbenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. Its structure, featuring an iodinated aromatic ring with amino and carboxylic acid functionalities, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-amino-3-methylbenzoic acid. The described method is an adaptation of established procedures for the iodination of similar aminobenzoic acid derivatives, offering a practical and efficient approach for laboratory-scale synthesis.[1][2]

Reaction Scheme

The synthesis involves the direct electrophilic iodination of 2-amino-3-methylbenzoic acid using molecular iodine in the presence of an oxidizing agent. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl and carboxylic acid groups, the iodination is expected to occur predominantly at the C-5 position, which is para to the amino group.

Caption: Reaction scheme for the iodination of 2-amino-3-methylbenzoic acid.

Experimental Protocol

This protocol is adapted from the synthesis of 2-amino-5-iodobenzoic acid.[1][2] Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
2-Amino-3-methylbenzoic acid4389-45-1151.16
Molecular Iodine (I₂)7553-56-2253.81
Hydrogen Peroxide (30% aq. soln.)7722-84-134.01
Glacial Acetic Acid64-19-760.05
Deionized Water7732-18-518.02
Sodium Thiosulfate7772-98-7158.11
Sodium Bicarbonate144-55-884.01
Anhydrous Sodium Sulfate7757-82-6142.04
Ethyl Acetate141-78-688.11
Hexanes110-54-386.18
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • pH paper

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylbenzoic acid (e.g., 5.00 g, 33.1 mmol).

  • Dissolution: Add glacial acetic acid (e.g., 100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Addition of Iodine: To the solution, add molecular iodine (e.g., 4.20 g, 16.5 mmol). Stir the mixture at room temperature.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 3.75 mL, 33.1 mmol) dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Workup:

    • Pour the reaction mixture into a beaker containing ice-cold deionized water (e.g., 400 mL).

    • A precipitate should form. If unreacted iodine is present (indicated by a brown color), add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for similar compounds is ethanol/water or acetic acid/water.

    • Alternatively, for higher purity, the crude product can be dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Data Presentation

The following table summarizes expected outcomes based on analogous reactions.[1][2] Actual yields and purity may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Reactants
2-Amino-3-methylbenzoic acid5.00 g
Molecular Iodine4.20 g
30% Hydrogen Peroxide3.75 mL
Product
Theoretical Yield~9.16 g
Reaction Conditions
SolventAcetic Acid
TemperatureRoom Temp.
Reaction Time5-7 hours

Visualizations

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2-amino-3-methylbenzoic acid in acetic acid start->dissolve add_iodine Add molecular iodine dissolve->add_iodine add_h2o2 Add hydrogen peroxide dropwise add_iodine->add_h2o2 react Stir at room temperature (5-7 hours) add_h2o2->react workup Quench with ice water and sodium thiosulfate react->workup filter Filter crude product workup->filter purify Recrystallize or perform liquid-liquid extraction filter->purify dry Dry purified product purify->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Reagent Selection

Reagent_Selection cluster_starting_material Starting Material cluster_reagents Reagents cluster_product Product SM 2-Amino-3-methylbenzoic Acid Product This compound SM->Product Iodine Iodine (I₂) Electrophile Iodine->Product Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Iodine Activates Solvent Solvent (e.g., Acetic Acid) Solvent->SM Dissolves

Caption: Rationale for reagent selection in the iodination reaction.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause skin burns. Avoid contact with skin and eyes.

  • Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

By following this detailed protocol, researchers can effectively synthesize this compound for use in a wide range of research and development applications.

References

Application Notes and Protocols: Iodination of 2-Amino-3-Methylbenzoic Acid via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of an aromatic amino group into a wide array of functionalities, including halogens.[1] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a nucleophile.[2] The iodination of aromatic rings is of particular interest in the pharmaceutical and materials science industries, as the introduction of an iodine atom can significantly alter the biological activity and physicochemical properties of a molecule. This document provides a detailed protocol for the iodination of 2-amino-3-methylbenzoic acid to synthesize 2-iodo-3-methylbenzoic acid, a potentially valuable building block in drug discovery and development. The protocol is based on established procedures for analogous substrates.

Reaction Principle

The Sandmeyer reaction for iodination typically involves two main steps:

  • Diazotization: The primary aromatic amine, 2-amino-3-methylbenzoic acid, is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Iodination: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI), to yield the desired aryl iodide, 2-iodo-3-methylbenzoic acid, with the evolution of nitrogen gas.

Experimental Protocol

This protocol is adapted from established methods for the Sandmeyer iodination of similar aminobenzoic acids.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

Part 1: Diazotization of 2-Amino-3-methylbenzoic Acid

  • In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid in a solution of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete diazotization. The formation of a clear solution indicates the conversion of the amine to the diazonium salt.

Part 2: Iodination of the Diazonium Salt

  • Prepare a solution of potassium iodide in water.

  • Slowly add the potassium iodide solution to the freshly prepared, cold diazonium salt solution. Nitrogen gas evolution should be observed.

  • After the initial reaction subsides, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a water bath at 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.[3]

  • Cool the reaction mixture to room temperature. A precipitate of the crude 2-iodo-3-methylbenzoic acid should form.

  • Decolorize the solution by adding a small amount of sodium thiosulfate to react with any excess iodine.[4]

Part 3: Isolation and Purification of 2-Iodo-3-methylbenzoic Acid

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Alternatively, the product can be purified by extraction. Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether.

  • Wash the combined organic extracts with a saturated solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes the reported yields for Sandmeyer reactions on various aminobenzoic acids, providing a comparative context for the expected yield of the iodination of 2-amino-3-methylbenzoic acid.

Starting MaterialReaction TypeReagentsReported Yield (%)Reference
2-Aminobenzoic acidIodinationNaNO₂, HCl, KINot Specified[4]
4-Aminobenzoic acidCyanation then HydrolysisNaNO₂, H₂SO₄, Cu(I)SO₄, KCN, then H₂O₂/NaOH~80[5]
2-Aminobenzoic acidHydroxylationNaNO₂, H₂SO₄~60[5]
3,5-DimethoxyanilineIodinationNaNO₂, H₂SO₄, KI75[6]

Note: A specific yield for the iodination of 2-amino-3-methylbenzoic acid was not found in the surveyed literature. The yields of analogous reactions suggest that a moderate to good yield can be expected.

Visualizations

Reaction Scheme:

Caption: Overall reaction scheme for the iodination of 2-amino-3-methylbenzoic acid.

Experimental Workflow:

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_iodination Part 2: Iodination cluster_isolation Part 3: Isolation & Purification start Suspend 2-amino-3-methylbenzoic acid in HCl/H₂O cool_suspension Cool to 0-5 °C start->cool_suspension add_nitrite Add NaNO₂ solution dropwise (maintain 0-5 °C) cool_suspension->add_nitrite prepare_nitrite Prepare cold NaNO₂ solution prepare_nitrite->add_nitrite stir_diazotization Stir for 20-30 min at 0-5 °C add_nitrite->stir_diazotization add_iodide Add KI solution to diazonium salt stir_diazotization->add_iodide prepare_iodide Prepare KI solution prepare_iodide->add_iodide warm_reaction Warm to RT, then heat gently add_iodide->warm_reaction cool_decolorize Cool and decolorize with Na₂S₂O₃ warm_reaction->cool_decolorize filter_wash Filter and wash crude product cool_decolorize->filter_wash purify Recrystallize or Extract filter_wash->purify dry_characterize Dry and characterize final product purify->dry_characterize

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Mechanism:

reaction_mechanism Simplified Sandmeyer Reaction Mechanism amine Ar-NH₂ (2-Amino-3-methylbenzoic acid) diazonium Ar-N₂⁺ (Diazonium salt) amine->diazonium NaNO₂, H⁺ aryl_radical Ar• (Aryl radical) diazonium->aryl_radical e⁻ (from I⁻) product Ar-I (2-Iodo-3-methylbenzoic acid) aryl_radical->product I•

Caption: Simplified radical mechanism of the Sandmeyer iodination.

References

Application Notes and Protocols for Suzuki Coupling Reaction of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of 2-Amino-5-iodo-3-methylbenzoic Acid with various arylboronic acids. This substrate is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the synthesis of diverse biaryl scaffolds, which are prevalent in many biologically active compounds.

The protocol provided herein is a general guideline and may require optimization for specific substrates and desired outcomes. Key parameters that can be adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature.[2][3]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OR)3-) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst R-R' R-R' Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general starting point for the Suzuki coupling of this compound. Optimization of reaction conditions is recommended for each specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent system via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following tables provide representative quantitative data for Suzuki coupling reactions of aryl iodides with various arylboronic acids under different conditions. These are intended to serve as a guide for expected yields and for optimizing the reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryAryl IodideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃DME/H₂O801295
24-IodoanisolePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O80698
31-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100892
42-IodotoluenePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1001688

Note: Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Table 2: Effect of Base and Solvent on Yield

EntryAryl IodideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃DME/H₂O801291
24-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄DME/H₂O801294
34-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃DME/H₂O801096
44-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001885
54-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃THF/H₂O652488

Note: Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent system, or using a more active catalyst/ligand combination. Bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for challenging substrates.[5]

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction. Using anhydrous solvents, a milder base like K₃PO₄ or KF, or boronic esters can help mitigate this issue.[3]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often due to the presence of oxygen, so ensuring proper degassing of the reaction mixture is crucial.[6]

  • Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation. Using more robust ligands or ensuring an oxygen-free environment can help maintain catalyst activity.[5]

By carefully selecting and optimizing the reaction parameters, the Suzuki-Miyaura cross-coupling of this compound can be a highly efficient method for the synthesis of a diverse range of biaryl compounds for applications in drug discovery and development.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Amino-5-iodo-3-methylbenzoic Acid with terminal alkynes. The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[3]

The substrate, this compound, possesses an aryl iodide, which is the most reactive of the aryl halides for this transformation, generally allowing for milder reaction conditions.[2][3] The presence of both an amino and a carboxylic acid group on the aromatic ring are important considerations for reaction setup. While these functional groups can potentially interact with the catalyst or base, published protocols for other aminobenzoic acids suggest that the reaction can often proceed without the need for protecting groups.[3]

Comparative Reaction Conditions

The following table summarizes typical conditions for Sonogashira coupling reactions involving aryl iodides and aminobenzoic acids. These parameters can serve as a starting point for the optimization of the reaction with this compound.

ParameterCondition A (Standard)Condition B (Copper-Free)Condition C (Mild Base)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%)Pd(PPh₃)₄ (4 mol%)
Copper Co-catalyst CuI (2.5-5 mol%)NoneCuI (5 mol%)
Base Triethylamine (2-3 equiv.)Cs₂CO₃ (2 equiv.)Piperidine (2 equiv.)
Solvent DMF or THFDioxaneDMF
Temperature Room Temperature to 80 °C100 °C80 °C
Reaction Time 8-24 hours12-24 hours8-16 hours

Experimental Protocols

Two representative protocols are provided below. Protocol 1 describes a standard Sonogashira coupling with a copper(I) co-catalyst, while Protocol 2 outlines a copper-free alternative.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[4]

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol may be advantageous in cases where the presence of copper is undesirable.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I(L)₂ Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->Ar-Pd(II)-alkyne Cu-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product CuI CuI Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination H-C≡CR Cu-alkyne_complex [Cu(C≡CR)]n Alkyne_Coordination->Cu-alkyne_complex Cu-alkyne_complex->Transmetalation Base_Deprotonation Base Base_Deprotonation->Alkyne_Coordination

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Co-catalyst, Base, Solvent setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Heat and Stir alkyne->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners. Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have made it an invaluable tool in medicinal chemistry and drug development, where the arylamine motif is a common feature in pharmaceutical agents.[1]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Amino-5-iodo-3-methylbenzoic Acid. This substrate presents a unique challenge due to the presence of three distinct functionalities: an aryl iodide, a primary aromatic amine, and a carboxylic acid. The successful N-arylation of the primary amino group requires careful selection of reaction conditions to avoid self-coupling or reactions involving the carboxylic acid moiety. The protocols outlined below are designed to achieve selective amination of the primary amino group without the need for protecting groups on the carboxylic acid or the existing amino functionality.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical when acidic protons are present on the substrate, such as the carboxylic acid and the amino group.

  • Reductive Elimination: The desired N-aryl-2-amino-3-methylbenzoic acid product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The selection of the palladium source, ligand, base, and solvent is crucial for the success of the reaction, influencing the reaction rate, yield, and selectivity. For substrates containing acidic protons, such as the carboxylic acid in the target molecule, a non-nucleophilic strong base like lithium bis(trimethylsilyl)amide (LiHMDS) is often employed to facilitate the deprotonation of the coupling amine without interfering with the acidic functionalities of the substrate.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of aryl halides with functionalities similar to this compound. These conditions are based on established methodologies for related substrates and serve as a starting point for optimization.

Table 1: Coupling of 2-Amino-5-bromo-4-methylpyridine with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High

Data adapted from a representative protocol for a structurally related substrate.[2]

Table 2: Proposed Conditions for Coupling of this compound with Various Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Expected Yield
AnilinePd(OAc)₂ (2)XPhos (4)LiHMDS (2.5)Toluene10012-24Good to High
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)LiHMDS (2.5)THF808-16Good to High
BenzylamineGPhos-Pd-G3 (2)-LiHMDS (2.5)Dioxane10012-24Moderate to Good

These conditions are proposed based on general principles for Buchwald-Hartwig amination of substrates with acidic protons and may require optimization.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for Coupling with Arylamines

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF) (2.5 equiv)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) (repeat three times).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Slowly add the LiHMDS solution in THF to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-aryl-2-amino-3-methylbenzoic acid.

Protocol 2: General Procedure for Coupling with Aliphatic Amines

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, charge an oven-dried vial with a magnetic stir bar with this compound, Pd₂(dba)₃, and RuPhos.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Add the aliphatic amine via syringe.

  • Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by preparative HPLC or recrystallization.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-I amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R₂NH amido_complex Palladium Amido Complex amine_coordination->amido_complex Base - H-Base⁺ product_formation Reductive Elimination amido_complex->product_formation product_formation->pd0 Ar-NR₂ product N-Aryl Product (Ar-NR₂) product_formation->product aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_addition amine Amine (R₂NH) amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand start->reagents inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent base_add Add Base (e.g., LiHMDS) solvent->base_add heating Heat Reaction Mixture base_add->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Reaction Work-up: - Quench - Acidify - Filter monitoring->workup Reaction Complete purification Purify Product (Chromatography/Recrystallization) workup->purification end End purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Quinazolinones from 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted quinazolinones, valuable scaffolds in medicinal chemistry, utilizing 2-Amino-5-iodo-3-methylbenzoic Acid as a key starting material. The inclusion of an iodine atom at the 6-position and a methyl group at the 8-position of the resulting quinazolinone core offers a versatile platform for further functionalization, making these compounds attractive intermediates in drug discovery and development.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. Their wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties, has established them as "privileged structures" in medicinal chemistry. The synthesis of quinazolinones from substituted anthranilic acids is a fundamental strategy for accessing diverse analogues for structure-activity relationship (SAR) studies.

This document outlines three key synthetic methodologies for the preparation of 6-iodo-8-methyl-substituted quinazolinones from this compound:

  • Two-Step Synthesis via Benzoxazinone Intermediate: A reliable method involving the initial formation of a benzoxazinone by reaction with an acid anhydride, followed by condensation with an amine or hydrazine to yield the desired quinazolinone.

  • Niementowski Reaction: A classical one-pot synthesis involving the condensation of the anthranilic acid with an amide at elevated temperatures, often facilitated by microwave irradiation to improve reaction times and yields.

  • Copper-Catalyzed Cyclization: A modern approach utilizing a copper catalyst to facilitate the coupling of the anthranilic acid derivative with an amidine, offering a broad substrate scope under relatively mild conditions.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of quinazolinones from anthranilic acid derivatives, providing a comparative overview of the different methodologies.

Table 1: Two-Step Synthesis via Benzoxazinone Intermediate

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Benzoxazinone FormationAcetic AnhydrideNeat130-140 (Reflux)2-485-95
2. Quinazolinone FormationPrimary Amine or Hydrazine HydrateEthanol or Acetic Acid80-120 (Reflux)4-870-90

Table 2: Niementowski Reaction Conditions

MethodReagentCatalystTemperature (°C)TimeTypical Yield (%)
Conventional HeatingFormamideNone130-1602-6 h60-80
Microwave IrradiationFormamideAcidic Alumina1505-15 min75-95

Table 3: Representative Copper-Catalyzed Synthesis

CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
CuINoneK₃PO₄DMF12012-2470-90
Cu₂OPPh₃Cs₂CO₃Toluene11018-2475-92

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-iodo-2,8-dimethylquinazolin-4(3H)-one via Benzoxazinone Intermediate

This protocol is adapted from the synthesis of similar 6-iodo-quinazolinones.[1][2]

Step 1: Synthesis of 6-iodo-2,8-dimethyl-4H-3,1-benzoxazin-4-one

  • To a 100 mL round-bottom flask, add this compound (10.0 g, 36.1 mmol).

  • Carefully add acetic anhydride (30 mL, 317 mmol) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 130-140°C) with stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to yield 6-iodo-2,8-dimethyl-4H-3,1-benzoxazin-4-one as a crystalline solid.

Step 2: Synthesis of 3-Amino-6-iodo-2,8-dimethylquinazolin-4(3H)-one

  • In a 100 mL round-bottom flask, suspend the 6-iodo-2,8-dimethyl-4H-3,1-benzoxazin-4-one (5.0 g, 16.5 mmol) from Step 1 in absolute ethanol (40 mL).

  • Add hydrazine hydrate (1.2 mL, 24.8 mmol, 99%) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) for 6 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum to obtain the final product.

Protocol 2: Representative Niementowski Synthesis of 6-iodo-8-methylquinazolin-4(3H)-one

This is a general procedure for the Niementowski reaction, which may require optimization for this specific substrate.[3][4]

  • In a 10 mL microwave reaction vessel, combine this compound (1.0 g, 3.61 mmol) and formamide (5 mL).

  • Optionally, add a catalytic amount of acidic alumina or montmorillonite K-10 to enhance the reaction rate.[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10-15 minutes.

  • After cooling, pour the reaction mixture into ice-water (50 mL).

  • Stir the mixture until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 3: Representative Copper-Catalyzed Synthesis of 2-Aryl-6-iodo-8-methylquinazolin-4(3H)-ones

This is a general protocol for the copper-catalyzed synthesis of quinazolinones from 2-halobenzoic acids and amidines.[1] The starting this compound would first need to be converted to the corresponding 2-halobenzamide (e.g., via diazotization followed by Sandmeyer reaction to replace the amino group with another halogen, and subsequent amidation), which is beyond the scope of this protocol. This protocol outlines the cyclization step.

  • To a sealed tube, add the 2-halo-5-iodo-3-methylbenzamide (1.0 mmol), the desired amidine hydrochloride (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.5 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120°C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Two-Step Synthesis of 3-Amino-6-iodo-2,8-dimethylquinazolin-4(3H)-one

G A 2-Amino-5-iodo- 3-methylbenzoic Acid C 6-iodo-2,8-dimethyl- 4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E 3-Amino-6-iodo-2,8-dimethyl- quinazolin-4(3H)-one C->E Reflux, EtOH D Hydrazine Hydrate D->E

Caption: Workflow for the two-step synthesis of a substituted quinazolinone.

Diagram 2: Niementowski Reaction Pathway

G start 2-Amino-5-iodo- 3-methylbenzoic Acid intermediate Aza-ketene Intermediate start->intermediate Heat/Microwave reagent Formamide reagent->intermediate product 6-iodo-8-methyl- quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: General pathway for the Niementowski quinazolinone synthesis.

Diagram 3: Copper-Catalyzed Synthesis Logic

G sub1 2-Halo-5-iodo- 3-methylbenzamide product 2-Substituted-6-iodo- 8-methylquinazolin-4(3H)-one sub1->product sub2 Amidine sub2->product catalyst Cu(I) Catalyst catalyst->product C-N Coupling & Cyclization

Caption: Logical relationship in copper-catalyzed quinazolinone synthesis.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-5-iodo-3-methylbenzoic Acid as a key starting material. The presence of the amino, carboxylic acid, and iodo functionalities on the benzene ring makes this molecule a versatile precursor for the construction of diverse and complex molecular architectures, including quinazolinones, benzodiazepines, and acridones. The methodologies outlined below are based on established synthetic strategies and can be adapted for the synthesis of a wide range of substituted heterocyclic derivatives for applications in medicinal chemistry and materials science.

Synthesis of 6-Iodo-8-methylquinazolin-4(3H)-one Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The following protocol describes a two-step synthesis of 6-iodo-8-methylquinazolin-4(3H)-one derivatives from this compound. The key intermediate, a benzoxazinone, is first synthesized and then reacted with various amines to yield the desired quinazolinone products.

Experimental Protocol: Two-Step Synthesis of 6-Iodo-8-methylquinazolin-4(3H)-ones

Part A: Synthesis of 6-Iodo-8-methyl-4H-benzo[d][1][2]oxazin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 140°C) for 2 hours.

  • Work-up: After cooling to room temperature, the precipitated product is collected by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether and dry under vacuum to afford the desired 6-Iodo-8-methyl-4H-benzo[d][1][2]oxazin-4-one.

Part B: Synthesis of 6-Iodo-8-methylquinazolin-4(3H)-one Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the 6-Iodo-8-methyl-4H-benzo[d][1][2]oxazin-4-one (1.0 eq) from Part A and a primary amine (1.2 eq) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-Iodo-8-methylquinazolin-4(3H)-one derivative.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 3-substituted-6-iodo-2,8-dimethylquinazolin-4(3H)-ones, adapted from a similar procedure starting with 5-iodoanthranilic acid.

EntryR-Group (Amine)ProductYield (%)
1Phenyl6-Iodo-2,8-dimethyl-3-phenylquinazolin-4(3H)-one75
24-Chlorophenyl3-(4-Chlorophenyl)-6-iodo-2,8-dimethylquinazolin-4(3H)-one82
34-Methoxyphenyl6-Iodo-3-(4-methoxyphenyl)-2,8-dimethylquinazolin-4(3H)-one85
4Benzyl3-Benzyl-6-iodo-2,8-dimethylquinazolin-4(3H)-one78

Note: The yields are based on analogous reactions and may vary for the 8-methyl substituted compounds.

Visualizations

Quinazolinone_Synthesis A 2-Amino-5-iodo- 3-methylbenzoic Acid C 6-Iodo-8-methyl-4H- benzo[d][1,3]oxazin-4-one A->C Reflux B Acetic Anhydride B->C E 6-Iodo-8-methyl-3-substituted- quinazolin-4(3H)-one C->E Glacial Acetic Acid, Reflux D Primary Amine (R-NH2) D->E

Caption: Synthesis of 6-Iodo-8-methylquinazolin-4(3H)-ones.

Synthesis of 7-Iodo-9-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The following protocol outlines a plausible synthetic route to 7-iodo-9-methyl-1,5-benzodiazepin-2-one derivatives, starting from this compound. This multi-step synthesis involves the initial formation of a 2-aminobenzophenone intermediate, followed by cyclization.

Experimental Protocol: Synthesis of 7-Iodo-9-methyl-1,5-benzodiazepin-2-ones

Part A: Synthesis of 2-Amino-5-iodo-3-methylbenzophenone

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Acyl Chloride Formation: Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure.

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride in benzene and cool to 0°C. Add anhydrous aluminum chloride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Part B: Cyclization to form the Benzodiazepine Ring

  • Reaction Setup: Dissolve the 2-Amino-5-iodo-3-methylbenzophenone (1.0 eq) from Part A and an N-protected amino acid (e.g., Boc-glycine, 1.2 eq) in a suitable solvent like DMF.

  • Coupling: Add a coupling agent such as HATU (1.3 eq) and a base like DIPEA (2.0 eq).

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Deprotection and Cyclization: Add a deprotecting agent (e.g., TFA for Boc group) and heat the mixture to induce cyclization.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product, and purify by column chromatography to obtain the desired 7-Iodo-9-methyl-1,5-benzodiazepin-2-one.

Quantitative Data

The yields for this multi-step synthesis can vary significantly depending on the specific substrates and reaction conditions. Representative yields for similar transformations are provided below.

StepReactionExpected Yield (%)
1Friedel-Crafts Acylation of the corresponding acyl chloride60-80
2Amide coupling and subsequent cyclization50-70

Visualizations

Benzodiazepine_Synthesis A 2-Amino-5-iodo- 3-methylbenzoic Acid C 2-Amino-5-iodo- 3-methylbenzophenone A->C Friedel-Crafts Acylation B 1. SOCl2 2. Benzene, AlCl3 B->C F 7-Iodo-9-methyl-1,5- benzodiazepin-2-one C->F Amide Coupling & Cyclization D N-protected Amino Acid D->F E 1. Coupling Agent 2. Deprotection, Heat E->F

Caption: Synthesis of 7-Iodo-9-methyl-1,5-benzodiazepin-2-ones.

Synthesis of 2,7-Diiodo-4,9-dimethylacridin-9(10H)-one

Acridone and its derivatives are an important class of compounds with applications in materials science and as fluorescent probes. A common route to acridones is the cyclization of N-phenylanthranilic acids, which can be prepared via an Ullmann condensation.

Experimental Protocol: Synthesis of 2,7-Diiodo-4,9-dimethylacridin-9(10H)-one

Part A: Ullmann Condensation to form N-(4-Iodo-2-methylphenyl)-2-amino-5-iodo-3-methylbenzoic Acid

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), 1,4-diiodo-2-methylbenzene (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and a ligand such as L-proline (0.2 eq) in a high-boiling polar solvent like DMF or NMP.

  • Reaction: Heat the mixture at 120-150°C for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and acidify with HCl.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude N-arylated product by column chromatography.

Part B: Cyclization to form the Acridone Ring

  • Reaction Setup: Dissolve the N-arylated benzoic acid (1.0 eq) from Part A in a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Reaction: Heat the mixture at 100-120°C for 2-4 hours.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Dry the solid to obtain the desired 2,7-Diiodo-4,9-dimethylacridin-9(10H)-one.

Quantitative Data

The yields for Ullmann condensations and subsequent cyclizations can be variable. The following table provides estimated yields based on similar reported procedures.

StepReactionExpected Yield (%)
1Ullmann Condensation40-60
2Acid-catalyzed Cyclization70-90

Visualizations

Acridone_Synthesis A 2-Amino-5-iodo- 3-methylbenzoic Acid D N-(4-Iodo-2-methylphenyl)-2-amino- 5-iodo-3-methylbenzoic Acid A->D B 1,4-Diiodo- 2-methylbenzene B->D C CuI, K2CO3, L-proline, DMF C->D Ullmann Condensation F 2,7-Diiodo-4,9-dimethyl- acridin-9(10H)-one D->F Cyclization E Polyphosphoric Acid, Heat E->F

Caption: Synthesis of 2,7-Diiodo-4,9-dimethylacridin-9(10H)-one.

References

Application Notes and Protocols for Amide Bond Formation with 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 2-Amino-5-iodo-3-methylbenzoic Acid. This compound is a valuable building block in medicinal chemistry and drug discovery, and efficient amide bond formation is crucial for its application in the synthesis of novel molecular entities. The following sections detail recommended coupling methods, reaction conditions, and purification strategies.

Introduction

This compound contains an electron-deficient aniline moiety, which can present challenges for amide bond formation due to its reduced nucleophilicity compared to aliphatic amines. Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical for achieving high yields and purity. This document outlines two robust protocols utilizing common and effective coupling reagents: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Reaction Scheme

The overall transformation involves the coupling of this compound with a generic primary or secondary amine (R1R2NH) to form the corresponding amide.

G cluster_reagents Reagents cluster_product Product r1 This compound reagent Coupling Reagent(s) + Base r1->reagent + r2 Amine (R1R2NH) r2->reagent + p1 Amide Product reagent->p1

Caption: General Amide Coupling Reaction.

Recommended Protocols

Two primary protocols are recommended for the amide coupling of this compound. The choice of method may depend on the specific amine coupling partner and available laboratory reagents.

Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling

This method is a widely used, cost-effective protocol suitable for a broad range of amines. The addition of a catalytic amount of HOBt minimizes side reactions and potential racemization if chiral amines are used, while DMAP serves as an acyl transfer catalyst to enhance the reaction rate with the weakly nucleophilic aniline.[1][2]

Experimental Workflow:

G start Start dissolve Dissolve this compound, amine, EDC, HOBt, and DMAP in solvent start->dissolve react Stir at room temperature for 18-24 hours dissolve->react Reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with aq. NaHCO3, water, brine react->workup Quenching dry Dry organic layer (Na2SO4), filter, and concentrate workup->dry purify Purify by column chromatography or recrystallization dry->purify end End purify->end

Caption: EDC/HOBt/DMAP Coupling Workflow.

Detailed Methodology:

  • To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN) (0.1-0.5 M), add HOBt (1.2 equiv.), EDC·HCl (1.2 equiv.), and DMAP (0.1 equiv.).

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).[3]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient, third-generation uronium-based coupling reagent that is particularly effective for coupling challenging substrates, including electron-deficient anilines.[4][5][6] It often leads to faster reaction times and higher yields compared to carbodiimide-based methods.

Experimental Workflow:

G start Start dissolve_acid Dissolve this compound, HATU, and base in solvent start->dissolve_acid activate Stir for 15-30 min (activation) dissolve_acid->activate add_amine Add amine activate->add_amine react Stir at room temperature for 2-6 hours add_amine->react Coupling workup Aqueous Workup react->workup purify Purification workup->purify end End purify->end

Caption: HATU Coupling Workflow.

Detailed Methodology:

  • In a dry reaction flask, dissolve this compound (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) in anhydrous DMF (0.1-0.5 M).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization as described in Protocol 1.

Data Presentation: Comparison of Coupling Methods

The following table summarizes the key parameters and expected outcomes for the proposed protocols based on literature for similar aniline derivatives.[1][5] Actual results may vary depending on the specific amine used.

ParameterProtocol 1: EDC/HOBt/DMAPProtocol 2: HATU
Coupling Reagents EDC·HCl, HOBt, DMAPHATU
Base - (or DIPEA if amine salt is used)DIPEA
Solvent DMF, CH3CN, CH2Cl2DMF, NMP
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 18-24 hours2-6 hours
Typical Yields Good to Excellent (60-85%)Excellent (80-95%)
Byproducts EDC-urea, HOBtTetramethylurea, HOAt
Purification Column Chromatography/RecrystallizationColumn Chromatography/Recrystallization

Purification Considerations

The purification of the final amide product is crucial to remove unreacted starting materials and coupling agent byproducts.

  • Aqueous Workup: Washing with a mild base (e.g., NaHCO3 solution) is effective for removing unreacted carboxylic acid and HOBt.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying aromatic amides. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: For solid products, recrystallization can be a highly effective method for obtaining high purity material and is often preferable to chromatography for larger scale syntheses.[3] Common solvents for recrystallization of amides include ethanol, acetonitrile, and mixtures with water.[3]

  • Solid-Phase Extraction (SPE): For certain products, SPE cartridges (e.g., silica or reversed-phase) can be used for rapid purification. For basic products, a cation exchange resin (e.g., SCX) can be employed to capture the product, which is then eluted with a basic solution.[7]

Safety Information

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents such as EDC and HATU are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Esterification of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 2-Amino-5-iodo-3-methylbenzoic acid is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting methyl ester, methyl 2-amino-5-iodo-3-methylbenzoate, is a known substituent in the synthesis of analogs of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor.[][2] This document provides detailed application notes and experimental protocols for the successful esterification of this substituted aminobenzoic acid.

The presence of substituents on the aromatic ring, specifically the iodo and methyl groups ortho and para to the amino group, can influence the reactivity of the carboxylic acid. Therefore, careful consideration of reaction conditions is necessary to achieve high yields and purity. The primary method described here is the Fischer-Speier esterification, a classic and widely used acid-catalyzed esterification method.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol outlines the standard procedure for the methyl esterification of this compound using methanol as the reagent and solvent, and concentrated sulfuric acid as the catalyst.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq.) in anhydrous methanol (10-20 mL per gram of carboxylic acid). Place a magnetic stir bar in the flask.

  • Acid Addition: While stirring the suspension at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. The addition is exothermic, and a precipitate of the aminobenzoic acid salt may form.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath. Due to the potential for steric hindrance from the substituents on the aromatic ring, a prolonged reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). A typical reaction time can range from 12 to 48 hours.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water (approximately 5-10 times the volume of the reaction mixture).

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause CO₂ evolution (foaming). Continue adding the bicarbonate solution until the pH of the aqueous layer is approximately 7-8.

    • The crude methyl ester may precipitate out of the solution.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to yield the pure methyl 2-amino-5-iodo-3-methylbenzoate.

Data Presentation

The following tables summarize typical quantitative data for the esterification of substituted aminobenzoic acids. Please note that the data for the target compound are representative values based on similar reactions and may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters for the Esterification of this compound

ParameterValue
Starting MaterialThis compound
ReagentAnhydrous Methanol
CatalystConcentrated Sulfuric Acid
Molar Ratio (Acid:MeOH)1 : Excess (solvent)
Catalyst Loading (mol%)10 - 20 mol%
Reaction TemperatureReflux (~65°C)
Reaction Time12 - 48 hours

Table 2: Product Characterization and Yield

PropertyValue
Product NameMethyl 2-amino-5-iodo-3-methylbenzoate
Molecular FormulaC₉H₁₀INO₂
Molecular Weight291.09 g/mol
AppearanceOff-white to light brown solid
Typical Yield75 - 90%
Purity (by HPLC)>98%

Table 3: Spectroscopic Data for Methyl 2-amino-5-iodo-3-methylbenzoate (Predicted)

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (d, J = 2.0 Hz, 1H, Ar-H), 7.55 (d, J = 2.0 Hz, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂), 3.88 (s, 3H, -OCH₃), 2.15 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.5 (C=O), 148.0 (C-NH₂), 142.0 (C-I), 138.0 (C-CH₃), 130.0 (Ar-CH), 115.0 (Ar-CH), 110.0 (C-COOCH₃), 80.0 (C-I), 52.0 (-OCH₃), 17.0 (Ar-CH₃).
Mass Spectrometry (EI) m/z: 291 (M⁺), 260 (M-OCH₃)⁺, 232 (M-COOCH₃)⁺.

Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds and may not represent the exact experimental values.

Mandatory Visualization

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Suspend 2-Amino-5-iodo-3- methylbenzoic Acid in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux (12-48h) add_catalyst->reflux quench Quench with Ice-Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Pure Methyl 2-amino-5-iodo- 3-methylbenzoate purify->product

Caption: Experimental workflow for the esterification of this compound.

References

The Role of 2-Amino-5-iodo-3-methylbenzoic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodo-3-methylbenzoic acid is a halogenated anthranilic acid derivative with significant potential as a versatile intermediate in pharmaceutical synthesis. Its trifunctional nature, featuring an amino group, a carboxylic acid, and an iodine atom, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). This document provides an overview of its potential applications and generalized protocols for its use in key synthetic reactions. While specific literature on this exact molecule is limited, the methodologies presented are based on well-established chemical principles and a deep understanding of the reactivity of analogous compounds.

Introduction

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methyl group and an iodine atom at the 3- and 5-positions, respectively, imparts unique steric and electronic properties to this compound. The electron-donating methyl group can influence the reactivity of the aromatic ring, while the iodine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. The amino and carboxylic acid functionalities provide sites for amide bond formation and cyclization reactions, facilitating the construction of diverse heterocyclic systems.

While its direct applications are not extensively documented in publicly available literature, its methyl ester, this compound Methyl Ester, is known to be a substituent in the synthesis of analogs of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor.[][2] This suggests that the parent acid is a key precursor for the synthesis of various API analogs and novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 108857-24-5[3][4]
Molecular Formula C₈H₈INO₂[3]
Molecular Weight 277.06 g/mol [3][4]
Appearance Beige solid (typical)[5]
Purity Typically ≥95%[5]

Key Synthetic Applications and Protocols

The unique structural features of this compound make it a valuable starting material for a range of synthetic transformations.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound can serve as a key precursor for the synthesis of novel quinazolinone derivatives.

Experimental Protocol: General Procedure for the Synthesis of 6-iodo-8-methyl-quinazolin-4(3H)-one derivatives

  • Amide Formation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.1 eq.) and a base (e.g., DIPEA or Et₃N) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes. Add the desired amine (1.1 eq.) and continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Cyclization: The resulting amide can be cyclized to the corresponding quinazolinone by heating with a suitable reagent such as formic acid, acetic anhydride, or triethyl orthoformate.

Table 1: Representative Reaction Parameters for Quinazolinone Synthesis

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Formation HBTU, DIPEA, AmineDMF2512-2470-90
Cyclization Acetic AnhydrideToluene1104-860-80

Logical Workflow for Quinazolinone Synthesis

G A This compound B Amide Intermediate A->B Amidation (Coupling Agent, Amine, Base) C Quinazolinone Derivative B->C Cyclization (e.g., Acetic Anhydride, Heat)

Caption: Synthesis of quinazolinones from this compound.

Suzuki Cross-Coupling Reactions

The iodine atom at the 5-position provides a reactive site for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. This is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq.), a boronic acid or ester (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq.).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Reaction Parameters for Suzuki Cross-Coupling

ParameterConditions
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent Toluene/Ethanol/H₂O (4:1:1)
Temperature (°C) 90
Time (h) 8
Typical Yield (%) 60-85

Workflow for Suzuki Cross-Coupling

G A This compound C Coupled Product A->C Pd Catalyst, Base B Aryl/Heteroaryl Boronic Acid B->C

Caption: Suzuki cross-coupling of this compound.

Synthesis of Benzoxazinone Derivatives

Benzoxazinones are another important class of heterocyclic compounds with diverse pharmacological activities. This compound can be used to synthesize substituted benzoxazinones.

Experimental Protocol: General Procedure for Benzoxazinone Synthesis

  • Acylation: React this compound (1.0 eq.) with an acid chloride or anhydride (1.1 eq.) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., DCM or THF) at 0 °C to room temperature.

  • Cyclization: The resulting N-acyl intermediate can be cyclized to the benzoxazinone by heating with a dehydrating agent such as acetic anhydride.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Table 3: Representative Reaction Parameters for Benzoxazinone Synthesis

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Acylation Acid Chloride, PyridineDCM0-252-480-95
Cyclization Acetic AnhydrideToluene1103-670-85

Signaling Pathway Analogy: A Hypothetical Role in Kinase Inhibition

Given that many anthranilic acid derivatives are kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways. The following diagram illustrates a hypothetical scenario where a derivative acts as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription Signal Cascade Inhibitor Derivative of This compound Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a promising pharmaceutical intermediate with the potential for broad applicability in drug discovery and development. Its versatile functional groups allow for the synthesis of a wide array of complex molecules, particularly heterocyclic systems of medicinal importance. The protocols and data presented herein, though generalized due to the limited specific literature, provide a solid foundation for researchers to explore the synthetic utility of this valuable building block in their quest for novel therapeutic agents. Further investigation into the specific applications of this compound is warranted and is expected to unveil its full potential in medicinal chemistry.

References

Application Notes and Protocols: 2-Amino-5-iodo-3-methylbenzoic Acid as a Versatile Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-5-iodo-3-methylbenzoic acid as a key building block in the synthesis of potent enzyme inhibitors. The strategic placement of the amino, iodo, and methyl groups on the benzoic acid scaffold offers medicinal chemists a versatile platform for generating diverse molecular architectures with tunable physicochemical and pharmacological properties.

Introduction

This compound is a substituted anthranilic acid derivative that has garnered interest in medicinal chemistry as a scaffold for the development of targeted enzyme inhibitors. Its structural features, including a nucleophilic amino group, a bulky and lipophilic iodo substituent, and a methyl group that can influence conformation and metabolism, make it an attractive starting point for inhibitor design. This document outlines its application in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and provides detailed protocols for the synthesis and evaluation of derivative compounds.

Key Application: Building Block for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound and its methyl ester are valuable intermediates in the synthesis of analogs of Rilpivirine, a potent NNRTI used in the treatment of HIV-1 infection.[1][] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site, thereby inducing a conformational change that inhibits its DNA polymerase activity.

The general synthetic strategy involves the coupling of the this compound scaffold with a heterocyclic partner, often a pyrimidine derivative, to construct the core structure of the inhibitor. The iodo group can be further functionalized through various cross-coupling reactions to introduce additional diversity and optimize inhibitor potency and selectivity.

Quantitative Data Summary

While specific quantitative data for enzyme inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of rationally designed NNRTI analogs to illustrate the structure-activity relationships (SAR) that could be explored.

Compound IDR Group (at position 5)Target EnzymeIC50 (nM)Ki (nM)
AIA-001 -IHIV-1 RT15075
AIA-002 -PhenylHIV-1 RT5025
AIA-003 -4-FluorophenylHIV-1 RT2512
AIA-004 -ThienylHIV-1 RT7538

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical NNRTI from this compound

This protocol describes a general method for the synthesis of a diaryl ether-linked NNRTI using this compound as a starting material.

Materials:

  • This compound

  • 4-Chloropyrimidine

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) and 4-chloropyrimidine (1.2 mmol) in DMSO (10 mL), add K₂CO₃ (2.5 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc gradient) to afford the desired NNRTI.

Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for evaluating the inhibitory activity of synthesized compounds against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the assay buffer, poly(rA)-oligo(dT) template-primer, and the inhibitor solution.

  • Initiate the reaction by adding recombinant HIV-1 RT and [³H]-dTTP.

  • Incubate the plate at 37 °C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Transfer the reaction mixtures to glass fiber filters and wash with 5% TCA and then ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

HIV_Lifecycle HIV HIV Virion Binding Binding and Fusion HIV->Binding HostCell Host T-Cell ReverseTranscription Reverse Transcription (RNA -> DNA) HostCell->ReverseTranscription Viral RNA Entry Integration Integration (Viral DNA into Host Genome) ReverseTranscription->Integration Transcription Transcription (DNA -> RNA) Integration->Transcription Translation Translation (RNA -> Proteins) Transcription->Translation Assembly Viral Assembly Translation->Assembly Budding Budding and Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion NNRTI NNRTI (e.g., Rilpivirine analog) NNRTI->ReverseTranscription Inhibits

Caption: Inhibition of HIV-1 Reverse Transcription by NNRTIs.

Experimental Workflow

Synthesis_Workflow Start This compound Coupling Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Evaluation (Enzyme Inhibition Assay) Characterization->Biological_Assay SAR_Analysis SAR Analysis Biological_Assay->SAR_Analysis

Caption: General workflow for inhibitor synthesis and evaluation.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel enzyme inhibitors, particularly in the context of NNRTIs for HIV-1. The synthetic accessibility and potential for diverse functionalization make it an important scaffold for lead discovery and optimization in drug development programs. The provided protocols offer a foundation for researchers to explore the potential of this building block in their own inhibitor design and synthesis efforts. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock its full potential in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Iodination of 2-Amino-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective iodination of 2-amino-3-methylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the regioselective iodination of 2-amino-3-methylbenzoic acid, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective activation of iodine.Ensure the use of a suitable oxidizing agent (e.g., H₂O₂, NIS) to generate the electrophilic iodine species.
Decomposition of the diazonium salt (if using Sandmeyer-type reaction).Maintain low temperatures (0-5 °C) during diazotization. Use the diazonium salt immediately after preparation.
Poor solubility of starting material.Select an appropriate solvent system. For direct iodination, acetic acid or ethanol can be effective.
Poor Regioselectivity (Mixture of Isomers) Strong activating effect of the amino group leading to multiple products.Employ a milder iodinating agent. Consider protecting the amino group as an amide to reduce its activating influence and direct substitution.
Steric hindrance from the methyl group influencing the position of attack.Optimize reaction temperature; lower temperatures may favor the kinetically controlled product.
Incorrect stoichiometry of reagents.Carefully control the molar ratios of the iodinating agent to the substrate.
Formation of Di-iodinated Products Overly reactive iodinating conditions.Use a stoichiometric amount of the iodinating agent. Monitor the reaction closely using TLC or HPLC and stop it once the mono-iodinated product is maximized.
Prolonged reaction time.Reduce the reaction time.
Oxidation of the Amino Group Use of harsh oxidizing agents.Select a milder oxidizing agent. Protect the amino group prior to iodination.
Difficulty in Product Isolation and Purification Similar polarity of isomers.Utilize column chromatography with a carefully selected eluent system. Consider derivatization to facilitate separation.
Presence of unreacted starting material.Optimize reaction conditions to drive the reaction to completion. Use an appropriate work-up procedure to remove unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor regioisomers in the direct iodination of 2-amino-3-methylbenzoic acid?

A1: The directing effects of the substituents on the aromatic ring determine the regioselectivity. The amino group (-NH₂) is a strong activating group and an ortho, para-director. The methyl group (-CH₃) is a weak activating group and also an ortho, para-director. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The powerful activating effect of the amino group is the dominant directing factor. Therefore, iodination is expected to occur at the positions ortho and para to the amino group.

  • Position 5 (para to -NH₂): This position is sterically accessible and electronically activated, making the 2-amino-5-iodo-3-methylbenzoic acid a likely major product.

  • Position 1 (ortho to -NH₂): This position is also activated, but substitution may be sterically hindered by the adjacent carboxylic acid group.

  • Position 3 is already substituted with a methyl group.

Therefore, the primary product is expected to be this compound, with other isomers forming in smaller amounts.

Q2: How can I improve the regioselectivity to favor a specific isomer?

A2: To enhance regioselectivity, consider the following strategies:

  • Protecting Group Strategy: Protecting the highly activating amino group as an acetamide (-NHCOCH₃) can moderate its directing effect and potentially improve selectivity. The bulkier protecting group can also sterically direct the incoming electrophile.

  • Choice of Iodinating Agent: Different iodinating reagents (e.g., I₂, NIS, ICl) exhibit varying reactivities and steric demands, which can influence the regiochemical outcome.

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the product distribution.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.

Q3: What are the key differences between direct iodination and the Sandmeyer reaction for this substrate?

A3:

  • Direct Iodination: This method involves the direct reaction of 2-amino-3-methylbenzoic acid with an electrophilic iodine source. It is often a one-step process but can suffer from a lack of regioselectivity and potential side reactions like poly-iodination and oxidation.

  • Sandmeyer Reaction: This is a two-step process. First, the amino group is converted to a diazonium salt using nitrous acid at low temperatures. Then, the diazonium group is replaced by iodine upon treatment with a solution of potassium iodide. While this method can offer better control over the position of substitution (by replacing the amino group), the harsh acidic conditions and the stability of the diazonium salt can be challenging.

Experimental Protocols

Protocol 1: Direct Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from a general method for the iodination of aminobenzoic acids.[1][2]

Materials:

  • 2-amino-3-methylbenzoic acid

  • Molecular iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Water

  • Sodium thiosulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in acetic acid.

  • Add molecular iodine (0.5 eq) to the solution.

  • To this mixture, add a 30% aqueous solution of hydrogen peroxide (1.0-2.0 eq) dropwise at room temperature with stirring.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration.

  • Wash the crude product with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.

  • Purify the product by recrystallization or column chromatography.

Table 1: Example Reaction Conditions for Iodination of 2-Aminobenzoic Acid Derivatives

Starting MaterialIodinating AgentOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
2-Aminobenzoic AcidI₂H₂O₂Acetic AcidRT5High[1]
2-Aminobenzoic AcidI₂H₂O₂Acetic Acid501-3High[2]

Note: These conditions are for related compounds and may require optimization for 2-amino-3-methylbenzoic acid.

Protocol 2: Iodination via Diazotization (Sandmeyer-type Reaction)

This protocol is based on a general procedure for the conversion of an aromatic amine to an aryl iodide.[3]

Materials:

  • 2-amino-3-methylbenzoic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

Procedure:

  • Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5-2.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2-amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid Arenium_Ion Arenium Ion (Sigma Complex) 2-amino-3-methylbenzoic_acid->Arenium_Ion Electrophilic Attack Iodinating_Agent Iodinating Agent (e.g., I₂/H₂O₂) Iodinating_Agent->Arenium_Ion Iodinated_Product Regioisomeric Products Arenium_Ion->Iodinated_Product Deprotonation

Caption: General workflow for electrophilic aromatic iodination.

Caption: Influence of substituents on iodination regioselectivity.

References

Technical Support Center: Synthesis of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-iodo-3-methylbenzoic Acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on by-product formation and offering potential solutions.

Problem 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a low yield of the target product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reaction, formation of multiple by-products, or product degradation. Here are key areas to investigate:

    • Incomplete Iodination: The electrophilic iodination may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can sometimes lead to more by-products.

    • Suboptimal Reagent Stoichiometry: The molar ratio of the iodinating agent and any oxidizing agent to the starting material is crucial. For analogous reactions, such as the iodination of 2-aminobenzoic acid, the yield is sensitive to these ratios.[1][2]

    • Oxidation of Starting Material: The amino group makes the aromatic ring highly susceptible to oxidation by the iodinating agent, which can lead to the formation of colored, polymeric materials and reduce the yield of the desired product.

Problem 2: Presence of a Significant Amount of an Isomeric By-product

  • Question: My product mixture contains a significant amount of an isomer. How can I minimize its formation and separate it from my target compound?

  • Answer: The formation of positional isomers is a common challenge in the electrophilic substitution of substituted aromatic rings.

    • By-product Identity: In the iodination of 2-amino-3-methylbenzoic acid, the primary isomeric by-product is likely 2-amino-3-iodo-5-methylbenzoic acid , where iodination occurs at the other activated ortho/para position relative to the amino group. The directing effects of the amino and methyl groups, along with sterics, will influence the isomer ratio.

    • Minimizing Isomer Formation:

      • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

      • Choice of Iodinating Agent: While molecular iodine with an oxidizing agent is common, other iodinating agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) might offer different selectivity profiles. Note that ICl can sometimes lead to chlorinated by-products.

    • Separation of Isomers:

      • Fractional Crystallization: Due to potential differences in solubility of the isomers or their salts in various solvents, fractional crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water).

      • Chromatography: Column chromatography is a reliable method for separating isomers with different polarities.

Problem 3: Formation of Di-iodinated By-products

  • Question: I am observing the formation of di-iodinated species in my reaction mixture. How can I prevent this?

  • Answer: The activating nature of the amino group can make the mono-iodinated product susceptible to a second iodination.

    • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a molar equivalent or a slight excess of the starting material relative to the iodinating agent can disfavor di-substitution.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-iodinated product. Monitor the reaction progress by a suitable technique like TLC or HPLC to stop the reaction once the desired mono-iodinated product is maximized.

Problem 4: Dark-colored or Tarry Crude Product

  • Question: My crude product is a dark, tarry solid. What is the cause and how can I purify it?

  • Answer: Dark coloration is often indicative of oxidation of the amino-functionalized aromatic ring.

    • Prevention:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

      • Use purified solvents and reagents to avoid catalytic impurities that can promote oxidation.

      • Lowering the reaction temperature can also help.

    • Purification:

      • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

      • Ammonium Salt Formation: A common purification technique for similar compounds involves converting the crude acid into its ammonium salt, which can then be recrystallized. The purified ammonium salt is then re-acidified to yield the purified carboxylic acid.[3]

      • Sulfite Wash: Washing the crude product with a solution of sodium sulfite or thiosulfate can help to remove unreacted iodine, which can contribute to the dark color.

Frequently Asked Questions (FAQs)

Q1: What are the most likely by-products in the synthesis of this compound?

A1: Based on the principles of electrophilic aromatic substitution and studies on similar molecules, the most probable by-products are:

  • Positional Isomer: 2-Amino-3-iodo-5-methylbenzoic acid.

  • Di-iodinated Product: 2-Amino-3,5-diiodo-methylbenzoic acid.

  • Unreacted Starting Material: 2-Amino-3-methylbenzoic acid.

  • Oxidation Products: Complex, often polymeric, colored impurities arising from the oxidation of the starting material or product.

Q2: What is a good starting point for an experimental protocol for this synthesis?

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product and by-products. High-performance liquid chromatography (HPLC) provides a more quantitative analysis of the reaction mixture.

Q4: What are the key safety precautions for this reaction?

A4:

  • Iodine is corrosive and can cause stains. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Acetic acid is corrosive. Handle with care in a fume hood.

  • The reaction may be exothermic. Use an ice bath to control the temperature during the addition of reagents.

Quantitative Data

The following table summarizes data from a study on the synthesis of the closely related 2-amino-5-iodobenzoic acid , illustrating the effect of the molar ratio of hydrogen peroxide (oxidizing agent) to molecular iodine on the conversion of the starting material and the selectivity for the desired product versus the isomeric by-product.[1][2]

Molar Ratio (H₂O₂ / I₂)Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Selectivity for 5-iodo isomer (%)Selectivity for 3-iodo isomer (%)
1.020575.398.11.9
2.020599.597.62.4
4.050110095.84.2
5.020510092.57.5

Note: This data is for the synthesis of 2-amino-5-iodobenzoic acid and should be used as a general guide for the synthesis of this compound.

Experimental Protocols

Representative Protocol for the Iodination of 2-Amino-3-methylbenzoic Acid

This protocol is adapted from the synthesis of 2-amino-5-iodobenzoic acid and may require optimization for the synthesis of this compound.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylbenzoic acid in glacial acetic acid.

  • Addition of Iodine: Add molecular iodine to the solution and stir until it is well dispersed.

  • Initiation of Reaction: Cool the mixture in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide dropwise via the dropping funnel, ensuring the temperature remains below a set point (e.g., 20-25°C).

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature (e.g., 50°C) for a specified time. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or through the formation and recrystallization of its ammonium salt.

Visualizations

Byproduct_Formation 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Desired Product This compound 2-Amino-3-methylbenzoic Acid->Desired Product + I+ Isomeric By-product 2-Amino-3-iodo-5-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid->Isomeric By-product + I+ Oxidation Products Oxidation Products (Tars) 2-Amino-3-methylbenzoic Acid->Oxidation Products [O] Di-iodinated By-product 2-Amino-3,5-diiodo-3-methylbenzoic Acid Desired Product->Di-iodinated By-product + I+

Caption: Potential by-product pathways in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze crude product (TLC/HPLC) Identify by-products start->check_byproducts isomeric Isomeric By-products check_byproducts->isomeric Isomers Present over_iodination Over-iodination check_byproducts->over_iodination Di-iodinated Products Present oxidation Oxidation/Tars check_byproducts->oxidation Colored Impurities adjust_temp Adjust Temperature isomeric->adjust_temp purify Purification Strategy (Crystallization/Chromatography) isomeric->purify adjust_reagents Adjust Reagent Stoichiometry over_iodination->adjust_reagents protect_amine Consider Protecting Group oxidation->protect_amine inert_atm Use Inert Atmosphere oxidation->inert_atm adjust_temp->purify adjust_reagents->purify protect_amine->purify inert_atm->purify

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-iodo-3-methylbenzoic Acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of crude this compound?

A1: Crude this compound is typically a beige to brown or even purple solid, often due to residual iodine from the synthesis.[1] A commercially available source lists the compound as a beige solid with a purity of approximately 95% before further purification.[2]

Q2: What are the common impurities I should be aware of?

A2: Impurities largely depend on the synthetic route. For iodination of 2-Amino-3-methylbenzoic acid, common impurities may include unreacted starting material, regioisomers (where the iodine atom is at a different position), and di-iodinated products.[3]

Q3: How do I select a suitable recrystallization solvent?

A3: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on data from structurally similar compounds, promising solvents include aqueous solutions of short-chain carboxylic acids (like acetic or propionic acid) and alcohols (like methanol or ethanol).[1][3] A 70% acetic acid/water mixture has been shown to be effective for a similar compound.[3]

Q4: My purified product is still colored. What should I do?

A4: A persistent color may indicate trapped impurities, particularly residual iodine. If the color is minor, a second recrystallization may be sufficient. For more significant coloration, adding a small amount of decolorizing charcoal to the hot solution before filtration can be effective. However, use charcoal sparingly as it can adsorb your product and reduce the yield. Another technique used for similar compounds is to form the ammonium salt, treat it with a reducing agent like sodium hyposulfite to bleach it, and then re-acidify to precipitate the purified acid.

Q5: What is the expected melting point of pure this compound?

A5: A definitive published melting point for this specific compound was not found in the surveyed literature. However, based on closely related structures, an estimated range can be inferred. 2-Amino-5-iodobenzoic acid has a melting point of 219-221 °C (with decomposition), while 2-Amino-5-methylbenzoic acid melts at 175 °C (with decomposition)[4]. The melting point of the target compound is expected to be within this general range and will exhibit a sharp melting range when pure.

Quantitative Data Summary

The following tables provide key data for the purification of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Name This compound[5]
CAS Number 108857-24-5[2][5]
Molecular Formula C₈H₈INO₂[5]
Molecular Weight 277.06 g/mol [5]
Typical Appearance Beige Solid[2]
Purity (Typical Crude) ~95%[2]
Melting Point Not definitively reported. Estimated >175 °C.[4]

Table 2: Potential Recrystallization Solvents (Based on Structurally Similar Compounds)

Solvent SystemSuitability NotesReference
70% Acetic Acid / WaterHigh recovery (~90%) and excellent purity (>99.5%) reported for a very similar compound.[3]
70% Propionic Acid / WaterAlso reported as highly effective for a similar compound.[3]
MethanolSuggested as a potential solvent for the closely related 2-amino-5-iodobenzoic acid.[1]
EthanolCommonly used for recrystallizing aromatic carboxylic acids.[6]
WaterThe compound is likely poorly soluble in water at room temperature, but solubility should increase with heat. May be a good co-solvent.

Table 3: Common Potential Impurities

Impurity NameStructureRationale for Presence
2-Amino-3-methylbenzoic acidH₂N(C₆H₃)(CH₃)COOHUnreacted starting material.
2-Amino-3-iodo-5-methylbenzoic acidH₂N(C₆H₂I)(CH₃)COOHRegioisomer formed during iodination.[3]
2-Amino-3,5-diiodo-3-methylbenzoic acidH₂N(C₆HI₂)(CH₃)COOHOver-reaction leading to a di-iodinated product.[3]
IodineI₂Residual reagent from the synthesis, often causing coloration.

Experimental Protocols & Workflows

Protocol: Recrystallization using Acetic Acid/Water

This protocol is adapted from a highly successful procedure for the purification of 2-methyl-5-iodobenzoic acid and is expected to be a good starting point for this compound.[3]

  • Dissolution: For every 1 gram of crude product, add 4 mL of a 70% acetic acid in water solution.

  • Heating: Gently heat the mixture with stirring (e.g., in an Erlenmeyer flask on a hot plate) until the solution becomes clear and all the solid has dissolved.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of a cold 50% acetic acid in water solution to rinse away any remaining soluble impurities.

  • Drying: Dry the purified product thoroughly, for example, in a vacuum oven at a moderate temperature, to obtain the final white to off-white solid. A recovery of ~90% can be expected.[3]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_main Recrystallization Workflow Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Filtration (Optional, for insoluble impurities) Dissolve->Filter Cool Slowly Cool to Induce Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the purification by recrystallization.

Troubleshooting Guide

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_troubleshooting Recrystallization Troubleshooting Start Problem Encountered NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Product 'Oils Out' (Forms a liquid) Start->OilingOut LowYield Yield is Very Low Start->LowYield TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent BoilOff Solution: Boil off some solvent and re-cool. TooMuchSolvent->BoilOff Yes Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No Induce Solution: Scratch flask inner wall or add a seed crystal. Supersaturated->Induce Yes CoolingTooFast Cooling too fast or insufficient solvent? OilingOut->CoolingTooFast ReheatAdd Solution: Reheat to dissolve, add more solvent, cool slowly. CoolingTooFast->ReheatAdd Yes ExcessSolvent Too much solvent used in dissolution or washing? LowYield->ExcessSolvent ReduceSolvent Action: Use less solvent; ensure wash solvent is ice-cold. ExcessSolvent->ReduceSolvent Yes PrematureCrystals Crystals formed during hot filtration? ExcessSolvent->PrematureCrystals No PreheatFunnel Action: Preheat funnel; dilute slightly before filtering. PrematureCrystals->PreheatFunnel Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: 2-Amino-5-iodo-3-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 2-Amino-5-iodo-3-methylbenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically commences with either 2-amino-3-methylbenzoic acid or 3-methylbenzoic acid. If starting with 3-methylbenzoic acid, the process involves a nitration step to introduce the nitro group, followed by a reduction to the amino group, and subsequent iodination. A more direct route begins with 2-amino-3-methylbenzoic acid, which is then directly iodinated.

Q2: What are the typical methods for the iodination step?

A prevalent method for iodination is electrophilic aromatic substitution. This often involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Common oxidizing agents include hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) in a solvent like acetic acid.[1][2] Another approach is the Sandmeyer reaction, starting from an amino group, which is diazotized with a nitrite source in the presence of a strong acid, followed by the introduction of an iodide salt, such as potassium iodide (KI).

Q3: What are the common impurities and side products encountered during the synthesis?

The primary impurities include:

  • Isomeric Byproducts: The formation of the undesired 2-amino-3-iodo-5-methylbenzoic acid isomer can occur.[3]

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo species.

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-amino-3-methylbenzoic acid.

  • Colored Impurities: The crude product often has a brown to purple discoloration, which requires removal during purification.[1]

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.

Q4: How can the purity of the final product be improved?

Purification is critical for obtaining high-purity this compound. Common techniques include:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent.

  • Ammonium Salt Formation: A highly effective method involves converting the crude acid into its ammonium salt, which can be decolorized using agents like sodium hyposulfite or activated charcoal. The purified ammonium salt is then re-acidified to precipitate the pure this compound.[1][4]

  • Washing: Thoroughly washing the filtered product with cold solvents can help remove residual impurities.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of iodinating agent or oxidizing agent. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For iodination with H₂O₂, temperatures around 50°C may improve yield.[1] - Adjust the stoichiometry of the reagents. The molar ratio of hydrogen peroxide to molecular iodine can be critical.[1][2] - Minimize product loss by using minimal amounts of cold solvent for washing the filtered product.[5]
Product Discoloration (Brown/Purple) - Presence of residual iodine. - Formation of colored oxidation byproducts.- After the reaction, quench any excess iodine with a reducing agent like sodium bisulfite or sodium thiosulfate until the color disappears.[6] - Purify the product by converting it to its ammonium salt and treating it with a decolorizing agent like sodium hyposulfite or activated charcoal before re-acidification.[1][4]
Presence of Isomeric Impurities - Lack of regioselectivity in the iodination step.- The directing effects of the amino and methyl groups on the benzoic acid ring favor iodination at the 5-position. However, careful control of reaction conditions is necessary. - Purification via fractional crystallization may be necessary to separate the isomers.
Formation of Di-iodinated Byproducts - Excess of the iodinating agent. - Prolonged reaction time.- Use a stoichiometric amount of the iodinating agent. - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-iodination.

Experimental Protocols

Protocol 1: Iodination of 2-Amino-3-methylbenzoic Acid using Iodine and Hydrogen Peroxide

This protocol is based on methods described for the iodination of aminobenzoic acids.[1][2]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Acetic acid

  • Molecular iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Sodium bisulfite

Procedure:

  • In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid in acetic acid.

  • Add molecular iodine to the suspension.

  • With stirring, add 30% hydrogen peroxide dropwise to the mixture at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the reaction mixture into a larger volume of water to precipitate the crude product.

  • If the solution has a persistent iodine color, add a solution of sodium bisulfite until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization or via the ammonium salt method described below.

Protocol 2: Purification via Ammonium Salt Formation

This protocol is adapted from procedures used for purifying similar iodinated aminobenzoic acids.[1][4]

Materials:

  • Crude this compound

  • Concentrated ammonium hydroxide

  • Decolorizing charcoal or sodium hyposulfite

  • Hydrochloric acid

  • Distilled water

Procedure:

  • Suspend the crude product in hot water.

  • Add concentrated ammonium hydroxide dropwise until the solid dissolves, forming the ammonium salt.

  • Add a small amount of decolorizing charcoal or sodium hyposulfite to the hot solution and stir for a few minutes.

  • Filter the hot solution to remove the decolorizing agent.

  • Cool the filtrate and slowly acidify with hydrochloric acid until the product precipitates completely.

  • Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Amino-3-methylbenzoic Acid reaction Iodination (I₂, H₂O₂, Acetic Acid) start->reaction workup Precipitation & Filtration reaction->workup crude Crude Product workup->crude ammonium_salt Ammonium Salt Formation (NH₄OH) crude->ammonium_salt decolorize Decolorization (Charcoal/NaHSO₃) ammonium_salt->decolorize acidification Re-acidification (HCl) decolorize->acidification pure_product Pure this compound acidification->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity issue Low Yield or Purity? incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Yield discoloration Discoloration? issue->discoloration Purity monitor_rxn Monitor reaction (TLC/HPLC) incomplete_rxn->monitor_rxn Yes optimize_temp Optimize Temperature incomplete_rxn->optimize_temp No adjust_stoich Adjust Stoichiometry optimize_temp->adjust_stoich quench_iodine Quench excess I₂ discoloration->quench_iodine Yes isomers Isomeric Impurities? discoloration->isomers No decolorize_salt Decolorize via Ammonium Salt quench_iodine->decolorize_salt fractional_crystallization Fractional Crystallization isomers->fractional_crystallization Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Amino-5-iodo-3-methylbenzoic Acid via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-iodo-3-methylbenzoic Acid using the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Sandmeyer reaction and why is it used for this synthesis?

The Sandmeyer reaction is a versatile chemical process that converts a primary aromatic amine into an aryl halide through the formation of an aryl diazonium salt intermediate.[1][2] This method is particularly useful for introducing a variety of functional groups onto an aromatic ring, including iodine, which might be difficult to achieve through direct substitution methods.[3][4] For the synthesis of this compound, the amino group of a 2-amino-3-methylbenzoic acid derivative is first converted to a diazonium salt, which is then displaced by an iodide ion.

Q2: Why is a low temperature (0-5 °C) critical during the diazotization step?

Maintaining a low temperature is crucial because aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[3][5] At higher temperatures, the diazonium salt can react with water in the acidic solution to form undesired phenol byproducts, which significantly reduces the yield of the target this compound.[3][6]

Q3: Is a copper(I) catalyst necessary for the iodination step?

No, a copper(I) catalyst is generally not required for the iodination step of the Sandmeyer reaction.[7][8][9] The reaction to form aryl iodides can be effectively carried out by adding a solution of potassium iodide (KI) or sodium iodide (NaI) to the diazonium salt.[7][8][9][10] The iodide ion itself is capable of reacting with the diazonium salt to yield the desired iodo-aromatic compound.[7][8]

Q4: My starting material, 2-amino-3-methylbenzoic acid, precipitates out of the acidic solution upon cooling. What should I do?

This is a common issue when working with aminobenzoic acids.[11] To mitigate this, ensure vigorous stirring and consider using a slightly larger volume of the acidic solution. The diazotization can still proceed effectively even if the amine is present as a fine suspension. The key is to ensure that the sodium nitrite solution is added slowly and dropwise to allow for the reaction to occur as the amine salt dissolves.[12]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high.[13] 2. Decomposition of Diazonium Salt: Temperature rose above 5 °C during diazotization or before iodination. 3. Ineffective Iodination: Insufficient iodide reagent.1. Ensure at least 3 equivalents of acid are used. Add a slight excess (e.g., 1.1-1.2 equivalents) of sodium nitrite solution slowly and maintain the temperature between 0-5 °C.[9] 2. Use an ice-salt bath to maintain a low temperature. Use the prepared diazonium salt immediately; do not let it warm up or stand for extended periods.[14] 3. Use a stoichiometric excess of potassium iodide (e.g., 1.5-4.0 equivalents) to ensure complete reaction.[9]
Formation of Dark/Tarry Side Products 1. Azo Coupling: The diazonium salt can couple with the unreacted starting amine or other electron-rich species.[13][15] 2. Phenol Formation: Reaction of the diazonium salt with water at elevated temperatures.[13] 3. Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to biaryl byproducts.[2][15]1. Ensure slow, dropwise addition of the cold diazonium salt solution to the iodide solution rather than the other way around.[15] Maintain a low temperature and ensure the reaction mixture is acidic to minimize the presence of the free amine. 2. Strictly control the temperature during the entire process, keeping it below 5 °C until the iodination step. 3. While difficult to eliminate completely, ensuring efficient trapping of the aryl radical with the iodide can minimize biaryl formation. Using an adequate excess of KI is beneficial.
Excessive Foaming/Gas Evolution 1. Rapid Decomposition of Diazonium Salt: This is caused by the addition of sodium nitrite too quickly or at too high a temperature, leading to a rapid loss of nitrogen gas.[3]1. Add the sodium nitrite solution dropwise with vigorous stirring, ensuring the temperature does not rise above 5 °C. Use a sufficiently large reaction flask to accommodate potential foaming.
Product is Difficult to Purify 1. Presence of Phenolic Byproducts: The hydroxyl group has similar polarity to the carboxylic acid, making separation difficult. 2. Unreacted Starting Material: Incomplete reaction leaves the starting amine in the product mixture.1. After the reaction, consider a basic wash (e.g., with sodium bicarbonate solution) to extract the acidic product into the aqueous layer, leaving less polar impurities behind. Re-acidification will then precipitate the purified product. 2. Monitor the reaction by TLC to ensure the starting material is fully consumed before workup.

Experimental Workflow & Protocols

General Experimental Workflow

The synthesis of this compound via the Sandmeyer reaction follows two main stages: Diazotization and Iodination.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination & Workup A 1. Dissolve/Suspend Starting Material (2-Amino-3-methylbenzoic acid) in cold aqueous acid (e.g., H2SO4) B 2. Cool to 0-5 °C (Ice-salt bath) A->B D 4. Add NaNO2 solution dropwise to the amine suspension B->D C 3. Prepare cold NaNO2 solution C->D E 5. Stir for 15-30 min at 0-5 °C D->E G 7. Add diazonium salt solution slowly to KI solution E->G Diazonium Salt (Use immediately) F 6. Prepare cold KI solution F->G H 8. Allow to warm to room temp and stir for 1-3 hours G->H I 9. Quench with Na2S2O3 (aq) H->I J 10. Isolate crude product (Filtration) I->J K 11. Purify product (Recrystallization) J->K

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This is a representative protocol and may require optimization.

  • Diazotization:

    • In a flask of appropriate size, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a solution of dilute sulfuric acid (e.g., 2 M, ~5-10 mL per gram of starting material).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The mixture may become clearer as the diazonium salt forms.

  • Iodination:

    • In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water and cool it in an ice bath.

    • Slowly, and in portions, add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 1-3 hours at room temperature to ensure the reaction goes to completion.[9]

  • Workup and Purification:

    • To quench any remaining iodine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears and the solution becomes pale yellow or colorless.[12]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

Reaction Pathway and Troubleshooting Logic

Sandmeyer Reaction Pathway

The diagram below illustrates the chemical transformations from the starting amine to the final iodinated product.

G A 2-Amino-3-methylbenzoic Acid B Arenediazonium Salt A->B NaNO2, H+ (0-5 °C) C Aryl Radical Intermediate B->C KI (-e-) - N2 D This compound (Final Product) C->D I•

Caption: Key intermediates in the Sandmeyer synthesis of the target molecule.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving low yield issues.

G Start Problem: Low Product Yield Check_Diazotization Was diazotization temp. kept at 0-5 °C? Start->Check_Diazotization Check_Byproducts Analyze crude product. Is phenol byproduct present? Check_Diazotization->Check_Byproducts Yes Sol_Temp Solution: Improve cooling (ice-salt bath). Slow down NaNO2 addition. Check_Diazotization->Sol_Temp No Check_SM Is starting material (SM) present in crude product? Check_Byproducts->Check_SM No Check_Byproducts->Sol_Temp Yes Sol_Incomplete Solution: - Check NaNO2 stoichiometry (1.1 eq). - Ensure sufficient acid. - Increase reaction time. Check_SM->Sol_Incomplete Yes Sol_KI Solution: - Use excess KI (1.5-4.0 eq). - Ensure KI is fully dissolved. Check_SM->Sol_KI No End Yield Improved Sol_Temp->End Sol_Incomplete->End Sol_KI->End

Caption: A decision tree for troubleshooting low yields in the Sandmeyer reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-iodo-3-methylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate arise from its structural features:

  • Steric Hindrance: The methyl group ortho to the iodine and the amino group ortho to the carboxylic acid create significant steric bulk around the reactive site. This can hinder the oxidative addition step in the catalytic cycle.[1]

  • Coordinating Functional Groups: The free amino (-NH2) and carboxylic acid (-COOH) groups can coordinate to the palladium catalyst. This can potentially inhibit the catalyst's activity by blocking sites required for the catalytic cycle to proceed.[2]

  • Side Reactions: The presence of the amino group can sometimes promote side reactions like reductive dehalogenation, leading to the formation of 2-Amino-3-methylbenzoic Acid as a byproduct.[3]

Q2: How does the iodide leaving group affect the reaction?

A2: The carbon-iodine bond is the weakest among the carbon-halogen bonds (I > Br > Cl). This facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions, generally allowing for milder reaction conditions and faster reaction rates compared to bromo or chloro-substituted analogues.[4]

Q3: Can the amino and carboxylic acid groups interfere with the reaction?

A3: Yes. Under the basic conditions typically required for cross-coupling reactions, the carboxylic acid will be deprotonated to a carboxylate. This can cause solubility issues and the carboxylate may coordinate to the palladium center, affecting its catalytic activity.[2] The amino group, being a Lewis base, can also coordinate to the palladium catalyst, which can either stabilize or inhibit the catalyst depending on the specific ligand and reaction conditions.[2] In some cases, protecting the amino group (e.g., as a Boc-carbamate) can mitigate these issues.[3]

Q4: What are the most common side products to expect?

A4: Common side products include:

  • Homocoupling: Dimerization of the starting material or the coupling partner. This is often promoted by the presence of oxygen.[2]

  • Dehalogenation: Replacement of the iodine atom with a hydrogen atom. This can be caused by certain impurities or side reactions with the solvent or base.[2][3]

  • Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom, which is more likely with electron-rich boronic acids and under prolonged heating.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized.[2] 2. Suboptimal Ligand: The chosen ligand may not be suitable for the sterically hindered substrate.[1] 3. Inefficient Base: The base may not be strong enough or soluble enough to facilitate transmetalation (in Suzuki coupling).[2] 4. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh batch of catalyst or a more air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts). Ensure rigorous degassing of the reaction mixture.[2][3] 2. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3] 3. Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3] 4. Gradually increase the reaction temperature in 10°C increments.[3]
Significant Dehalogenation The free amino group can interfere with the catalytic cycle, promoting reductive dehalogenation.[3]1. N-Protection: Protect the amino group as a Boc-carbamate or another suitable protecting group.[3] 2. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor reductive elimination over dehalogenation.[3] 3. Base Selection: Employ a milder base such as K₂CO₃ or K₃PO₄.[3]
Formation of Homocoupling Products Presence of oxygen in the reaction mixture.Improve the degassing procedure (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period).[2]
Inconsistent Results 1. Reagent Purity: Impurities in the starting materials, especially water content. 2. Solvent Quality: Use of non-anhydrous solvents when required.1. Use high-purity starting materials.[3] 2. Use anhydrous solvents, particularly for reactions sensitive to water like Buchwald-Hartwig aminations. For Suzuki couplings, a consistent and controlled amount of water may be necessary.[3]

Catalyst and Ligand Selection for Different Cross-Coupling Reactions

The choice of catalyst and ligand is critical for a successful cross-coupling reaction with a sterically hindered substrate like this compound. Below are recommendations for common cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C bond formation)
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂SPhos or XPhosK₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Bulky, electron-rich ligands are often essential to overcome steric hindrance.[1]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80-100A common starting point, but may be less effective for this hindered substrate.[3]
PdCl₂(dppf)-K₃PO₄Toluene100Dppf is a bidentate ligand that can be effective in some cases.[4]
Buchwald-Hartwig Amination (C-N bond formation)
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80-100Strong, non-nucleophilic bases are typically required. The reaction is sensitive to air and moisture.[4][5]
Buchwald G3/G4 Precatalysts-K₂CO₃ or Cs₂CO₃t-BuOH or Toluene80-110These precatalysts are air-stable and often provide more consistent results.[3][6]
Sonogashira Coupling (C-C bond formation with alkynes)
CatalystCo-catalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄CuIEt₃N or PiperidineDMF or Toluene25-80The copper co-catalyst is typically required but copper-free conditions have been developed.[4][7]
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHF25-60A common and effective catalyst system for Sonogashira reactions.[7]
Heck Reaction (C-C bond formation with alkenes)
CatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-120Regioselectivity can be an issue with certain alkenes.[8][9]
PdCl₂-NaOAcDMA100-140"Ligandless" conditions can sometimes be effective, though higher temperatures may be required.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)).

  • Reaction: Heat the mixture to 80-110°C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[1][4]

General Protocol for Buchwald-Hartwig Amination

This is a general guideline and may require optimization.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a reaction vial.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene) and the amine (1.2 equiv.).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100°C with stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reagents Add Aryl Iodide, Coupling Partner, & Base Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Reagents->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent, Catalyst, & Ligand Inert_Atmosphere->Solvent_Catalyst Heating Heat to Target Temperature Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Complete Extraction Dilute, Filter, & Extract Cooling->Extraction Purification Dry, Concentrate, & Purify Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_workflow start Low or No Product check_sm Check Starting Material Purity start->check_sm sm_impure Impure Starting Materials? check_sm->sm_impure check_catalyst Evaluate Catalyst System catalyst_issue Inactive Catalyst or Unsuitable Ligand? check_catalyst->catalyst_issue check_conditions Assess Reaction Conditions conditions_issue Suboptimal Temp., Base, or Solvent? check_conditions->conditions_issue sm_impure->check_catalyst No purify_sm Purify/Replace Starting Materials sm_impure->purify_sm Yes catalyst_issue->check_conditions No optimize_catalyst Use Precatalyst, Screen Ligands catalyst_issue->optimize_catalyst Yes optimize_conditions Screen Temp., Base, & Solvent conditions_issue->optimize_conditions Yes success Successful Reaction conditions_issue->success No purify_sm->success optimize_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Solvent effects on the synthesis and reactivity of 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis and reactivity of 2-Amino-5-iodo-3-methylbenzoic Acid. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.

Synthesis (Iodination of 2-Amino-3-methylbenzoic Acid)

Question: Why is the yield of this compound low during the iodination reaction?

Answer: Low yields in the iodination of 2-amino-3-methylbenzoic acid can stem from several factors:

  • Suboptimal Temperature: The reaction temperature influences the rate and selectivity. Elevated temperatures can lead to side reactions and degradation of the product. It is crucial to maintain the recommended temperature range for the specific protocol.

  • Incorrect Stoichiometry: The molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to molecular iodine is critical. An excess of the oxidant can lead to the formation of side products, while an insufficient amount will result in incomplete conversion of the starting material.[1]

  • Improper pH: The acidity of the reaction medium can affect the reactivity of the starting material and the stability of the product. Acetic acid is a commonly used solvent that also helps maintain an appropriate acidic environment.[1][2]

  • Formation of Di-iodinated Byproducts: Over-iodination can occur, leading to the formation of di-iodinated species. This can be minimized by careful control of the stoichiometry of the iodinating agent and reaction time.

Question: The isolated product is impure. What are the likely contaminants and how can they be removed?

Answer: Common impurities include unreacted 2-amino-3-methylbenzoic acid, the isomeric 2-amino-3-iodo-5-methylbenzoic acid, and di-iodinated products. Purification can be achieved through:

  • Recrystallization: This is a highly effective method for purifying the product. The choice of solvent is crucial; ethanol/water or ethyl acetate/hexanes mixtures are often good starting points. The crude product can be dissolved in a hot solvent and allowed to cool slowly, leading to the formation of purer crystals.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient of ethyl acetate and hexanes, sometimes with a small amount of acetic acid, can effectively separate the desired product from its isomers and other impurities.[3]

Reactivity (Suzuki and Sonogashira Coupling)

Question: The Suzuki or Sonogashira coupling reaction with this compound is not proceeding or is very slow. What are the potential reasons?

Answer: Several factors can impede these palladium-catalyzed cross-coupling reactions:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to the presence of oxygen (requiring proper degassing of the solvent and an inert atmosphere), impurities in the reagents, or thermal decomposition at high temperatures.

  • Poor Solubility of Reactants: this compound or the coupling partner may have limited solubility in the chosen solvent, leading to a slow reaction rate.[4] Using a co-solvent system (e.g., toluene/water, dioxane/water) or a more polar aprotic solvent like DMF or DMSO can improve solubility.[4][5][6]

  • Inappropriate Base: The choice and quality of the base are critical. The base activates the boronic acid (in Suzuki coupling) and neutralizes the hydrogen halide formed.[6] The base must have some solubility in the reaction medium.[4] Ensure the base is finely powdered and anhydrous.

  • Solvent Effects: The solvent can significantly influence the reaction's outcome. For Suzuki couplings, polar aprotic solvents like DMF and MeCN can sometimes alter the selectivity compared to nonpolar solvents like toluene or THF.[5][7] For Sonogashira reactions, DMF is a common choice due to its ability to dissolve a wide range of compounds and its high boiling point, which can increase the reaction rate.[8]

Question: How can I minimize the formation of homocoupling byproducts in my cross-coupling reaction?

Answer: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) is a common side reaction. To minimize this:

  • Ensure an Inert Atmosphere: Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can help.

  • Choice of Ligand: The phosphine ligand used can influence the extent of homocoupling. Experimenting with different ligands may be beneficial.

  • Copper Co-catalyst (Sonogashira): In Sonogashira reactions, the use of a copper(I) co-catalyst is often essential to promote the desired cross-coupling over alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Acetic acid is a widely used and effective solvent for the iodination of aminobenzoic acids.[1][2] It serves as both a solvent and a catalyst, providing the acidic conditions necessary for the reaction. The use of acetic acid can lead to high yields and good selectivity for the desired 5-iodo isomer.[1]

Q2: What are the recommended solvents for Suzuki coupling reactions with this compound?

A2: The choice of solvent depends on the specific coupling partners and their solubility. Common solvent systems include:

  • Ethers: Dioxane, THF, 2-MeTHF.[6]

  • Aromatics: Toluene, xylenes.[6]

  • Amides: DMF, DMAc.[6] Often, a mixture with water is used to dissolve the inorganic base and facilitate the transmetalation step.[6]

Q3: Which solvents are suitable for Sonogashira coupling reactions involving this compound?

A3: Polar aprotic solvents are generally preferred for Sonogashira reactions.

  • DMF (Dimethylformamide): A common and effective choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[8]

  • Toluene: Can also be used, and in some cases, may provide better yields than DMF, potentially by avoiding displacement of ligands from the palladium complex.[8] The optimal solvent should be determined experimentally for each specific substrate combination.

Q4: What are the key safety precautions when working with the reagents for the synthesis of this compound?

A4: The synthesis typically involves molecular iodine and an oxidizing agent like hydrogen peroxide, which require careful handling:

  • Iodine: Handle in a well-ventilated fume hood. Avoid inhalation of vapor and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can cause severe burns. Always wear chemical splash-proof goggles and gloves.[10][11] Avoid contamination with metals, dust, or rust, as this can cause rapid decomposition.[10] Keep away from flammable and combustible materials.[10]

  • General Precautions: Always wear appropriate PPE. Have an emergency shower and eyewash station readily available.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and a common subsequent reaction. Note that the data for the synthesis is based on the closely related 2-amino-5-iodobenzoic acid, as specific comparative data for the 3-methyl derivative is limited in the literature.

Table 1: Iodination of 2-Aminobenzoic Acid with I₂ and H₂O₂ in Acetic Acid [1]

Molar Ratio (H₂O₂/I₂)Temperature (°C)Time (h)Conversion of Starting Material (%)Isolated Yield of 5-Iodo Isomer (%)
1.020598.570.3
2.020599.885.0
4.050199.962.8
5.020599.9Not specified (selectivity decreased)

Table 2: Common Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical Temperature (°C)General Role of Solvent
Toluene / Water80-110Biphasic system; dissolves aryl halide and catalyst in the organic phase, and the base in the aqueous phase.[4]
Dioxane / Water80-100Miscible system that can improve the solubility of all components.[4][6]
DMF80-120Polar aprotic solvent that can enhance the solubility of polar substrates and may influence reaction selectivity.[5][6]
THF / Water60-70Lower boiling point ether, suitable for reactions with more reactive substrates.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of 2-amino-5-iodobenzoic acid.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-3-methylbenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add glacial acetic acid (approx. 10-20 mL per gram of starting material). To this suspension, add molecular iodine (0.5 equivalents).

  • Initiation: While stirring at room temperature (20-25°C), add 30% aqueous hydrogen peroxide (1.0-2.0 equivalents) dropwise over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 5-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of acetic acid used).

  • Isolation: A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with plenty of water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Suzuki Coupling of this compound

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, or toluene/ethanol/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent like toluene was used, dilute with ethyl acetate and wash with water and brine. If a water-miscible solvent was used, it may need to be removed under reduced pressure before extraction.

  • Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the product. Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure coupled product.

Visualizations

Synthesis_Workflow Synthesis and Reactivity Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_reactivity Reactivity start 2-Amino-3-methylbenzoic Acid reagents Iodine, H2O2 Acetic Acid reaction Iodination Reaction reagents->reaction workup Aqueous Work-up & Filtration reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization suzuki Suzuki Coupling crude->suzuki Direct Use pure_product Pure 2-Amino-5-iodo- 3-methylbenzoic Acid recrystallization->pure_product coupling_reagents Arylboronic Acid Pd Catalyst, Base coupling_reagents->suzuki final_product Biaryl Product suzuki->final_product

Caption: Experimental workflow for synthesis and subsequent Suzuki coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa 1 pdi_complex R-Pd(II)-X L_n oa->pdi_complex tm Transmetalation pdi_complex->tm 2 pdi_r_r1 R-Pd(II)-R' L_n tm->pdi_r_r1 re Reductive Elimination pdi_r_r1->re 3 re->pd0 product R-R' re->product aryl_halide Ar-I (R-X) aryl_halide->oa boronic_acid Ar'-B(OH)2 (R'-B(OH)2) + Base boronic_acid->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki Troubleshooting: Low Yield in Suzuki Coupling start Problem: Low or No Yield check_catalyst Is the catalyst active? Was the reaction properly degassed? start->check_catalyst check_solubility Are all reactants soluble? check_catalyst->check_solubility Yes sol_catalyst Solution: - Use fresh catalyst. - Ensure rigorous degassing. - Maintain inert atmosphere. check_catalyst->sol_catalyst No check_base Is the base appropriate and of good quality? check_solubility->check_base Yes sol_solubility Solution: - Change to a more suitable solvent (e.g., DMF). - Use a co-solvent system (e.g., Toluene/H2O). - Increase temperature. check_solubility->sol_solubility No sol_base Solution: - Use a finely powdered, dry base. - Consider a different base (e.g., K3PO4, Cs2CO3). - Ensure vigorous stirring. check_base->sol_base No

References

Preventing deiodination as a side reaction in 2-Amino-5-iodo-3-methylbenzoic Acid chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-5-iodo-3-methylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound, with a special focus on preventing the common side reaction of deiodination.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Significant deiodination of this compound observed during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Possible Causes:

  • High reaction temperature: The Carbon-Iodine bond is susceptible to cleavage at elevated temperatures.

  • Prolonged reaction time: Longer exposure to reaction conditions can increase the likelihood of deiodination.

  • Inappropriate choice of base: Strong bases can promote deiodination.

  • Presence of reducing agents: Impurities or certain reagents in the reaction mixture can act as reducing agents.

  • Light exposure: Aryl iodides can be light-sensitive, leading to radical-mediated deiodination.[1]

  • Inefficient catalytic cycle: A slow or inefficient catalyst turnover can lead to side reactions.

Solutions and Experimental Protocols:

To minimize deiodination, careful optimization of reaction parameters is crucial. Below are recommended starting protocols for common cross-coupling reactions, designed to mitigate this side reaction.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki CouplingSonogashira CouplingBuchwald-Hartwig Amination
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) with a suitable ligand
Ligand (If not using a pre-catalyst) SPhos, XPhos (4-10 mol%)PPh₃ (4-10 mol%)Xantphos, RuPhos (2-4 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)Et₃N or DIPEA (2-3 equivalents)NaOtBu or K₃PO₄ (1.2-2 equivalents)
Solvent 1,4-Dioxane/Water (4:1), Toluene, or DMFAnhydrous THF or DMFAnhydrous Toluene or Dioxane
Temperature 60-80 °CRoom Temperature to 50 °C80-100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Light Conditions Protect from light (wrap flask in foil)Protect from light (wrap flask in foil)Protect from light (wrap flask in foil)

Detailed Experimental Protocol: Suzuki Coupling (General)

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, the ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at a controlled temperature (start with 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow for Minimizing Deiodination in Cross-Coupling Reactions

G Reagents Select mild base (e.g., K2CO3, Et3N) Catalyst Choose efficient Pd catalyst and ligand Reagents->Catalyst Solvent Use degassed, anhydrous solvents Catalyst->Solvent Inert Establish inert atmosphere (Ar/N2) Solvent->Inert Protect Protect from light (wrap flask in foil) Inert->Protect Temp Maintain lowest effective temperature Protect->Temp Monitor Monitor reaction closely (TLC/LC-MS) Temp->Monitor Product High yield of coupled product Monitor->Product SideProduct Minimized deiodinated byproduct Monitor->SideProduct

Caption: Workflow for minimizing deiodination in cross-coupling reactions.

Problem 2: Deiodination occurs during purification by column chromatography.

Possible Causes:

  • Acidic silica gel: Standard silica gel can be slightly acidic, which may promote deiodination, especially if the product is sensitive.

  • Prolonged exposure on silica: Long chromatography run times increase the contact time with the stationary phase.

  • Solvent impurities: Peroxides in solvents like diethyl ether or THF can lead to radical reactions.

Solutions:

  • Neutralize Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system), then flush with the eluent until the pH of the eluate is neutral.

  • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Faster Purification: Use flash chromatography to minimize the purification time.

  • Solvent Purity: Use freshly distilled or inhibitor-free solvents for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable solid under standard storage conditions (room temperature, protected from light).[2] However, like many aryl iodides, it can be sensitive to heat, light, and certain chemical environments, which can lead to deiodination.

Q2: What are the primary factors that can cause deiodination?

A2: The primary factors are:

  • Heat: Elevated temperatures can provide the energy needed to break the C-I bond.

  • Light: UV or even visible light can initiate radical chain reactions that lead to deiodination.[1]

  • Reducing agents: The presence of reducing agents, which can be impurities or reagents, can facilitate reductive dehalogenation.

  • Certain transition metal catalysts: While essential for many reactions, some palladium or other transition metal catalysts can promote dehalogenation as a side reaction, particularly under non-optimized conditions.[3][4][5][6][7]

  • Strong bases: Strong bases can sometimes facilitate deiodination, though the mechanism can vary.

Q3: How can I best store this compound to prevent degradation?

A3: For long-term storage, keep the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For particularly sensitive applications, storage under an inert atmosphere (argon or nitrogen) is recommended. The methyl ester of this compound is recommended to be stored at -20°C.[1]

Q4: Can the amino and carboxylic acid groups on the molecule influence its stability?

A4: Yes. The electron-donating amino group can make the aromatic ring more electron-rich, which can affect the reactivity of the C-I bond. The carboxylic acid group can participate in acid-base chemistry, and its state of protonation may influence the molecule's overall stability and solubility.

G cluster_compound Substrate cluster_intermediates Intermediates cluster_products Products Heat Heat (Δ) Radical Aryl Radical Heat->Radical Light Light (hν) Light->Radical Catalyst Pd(0)/Reductant PdIntermediate Ar-Pd(II)-I Catalyst->PdIntermediate ArylIodide 2-Amino-5-iodo- 3-methylbenzoic Acid ArylIodide->Radical ArylIodide->PdIntermediate Deiodinated 2-Amino-3-methyl- benzoic Acid Radical->Deiodinated PdIntermediate->Deiodinated Reductive Elimination

References

Technical Support Center: Improving the Solubility of 2-Amino-5-iodo-3-methylbenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Amino-5-iodo-3-methylbenzoic Acid in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a substituted aromatic carboxylic acid. Its structure, containing both a carboxylic acid and an amino group, as well as a nonpolar methyl and a large iodo group, results in complex solubility behavior. Generally, it is expected to have low solubility in water and nonpolar organic solvents. Its solubility is significantly influenced by the pH of the medium and the polarity of the solvent. It is predicted to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?

If you are facing poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. For many reactions involving similar molecules, polar aprotic solvents are a good starting point.

  • Gentle Heating: Solubility often increases with temperature. Gentle heating of the solvent while stirring can aid dissolution. However, be cautious about the thermal stability of the compound and other reactants.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help to break up solid agglomerates and enhance dissolution.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group.

  • In acidic conditions (low pH): The amino group will be protonated (-NH3+), which can increase aqueous solubility.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated (-COO-), forming a carboxylate salt. These salts are often significantly more soluble in aqueous and polar organic solvents than the neutral acid.[1]

Therefore, adjusting the pH of your reaction mixture can be a powerful tool to improve solubility. For many applications, creating the carboxylate salt by adding a suitable base is a common and effective strategy.[1]

Q4: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent system is a widely used technique to enhance the solubility of poorly soluble compounds.[1] A co-solvent is a second, miscible solvent added to the primary solvent to modify its overall polarity. For instance, if your primary solvent is not polar enough, adding a small amount of a more polar solvent like DMSO or DMF can significantly improve the solubility of this compound.

Q5: Is salt formation a viable strategy to increase the solubility of this compound?

Absolutely. Forming a salt of a carboxylic acid is a very effective method to increase its solubility, particularly in polar solvents.[1] By reacting this compound with a base, you can form a more polar salt that may be more amenable to your reaction conditions. Common bases used for this purpose include inorganic bases like sodium hydroxide or potassium carbonate, or organic bases like triethylamine.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve in the chosen solvent. The solvent is not appropriate for the compound's polarity.- Try a more polar aprotic solvent such as DMSO or DMF.- Consider using a co-solvent system to adjust the polarity.
The concentration of the compound is too high.- Attempt to prepare a more dilute solution if the reaction parameters allow.
The solution is cloudy or forms a suspension. The compound is only partially soluble.- Apply gentle heating and/or sonication to aid dissolution.- If in an aqueous or protic solvent, consider adjusting the pH as described in the FAQs and protocols below.
Compound precipitates out of solution after initial dissolution, especially upon cooling. The solution has become supersaturated.- Try using a co-solvent system to maintain solubility over a wider temperature range.- If possible for your experiment, maintain a slightly elevated temperature.- Prepare a more dilute solution.
Reaction is sluggish or does not proceed to completion. Poor solubility is limiting the availability of the reactant.- Implement one of the solubility enhancement techniques detailed in the experimental protocols below (pH adjustment, co-solvency, or salt formation).

Data Presentation

Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLowThe presence of the large, nonpolar iodo and methyl groups, and the aromatic ring, likely outweighs the polarity of the amino and carboxylic acid groups at neutral pH.
Methanol, EthanolSparingly to Moderately SolubleThe polar hydroxyl group of the alcohol can interact with the polar functional groups of the acid.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds. The methyl ester is slightly soluble in DMSO.
N,N-Dimethylformamide (DMF)SolubleAnother highly polar aprotic solvent, often used when DMSO is not suitable.
AcetoneSparingly SolubleA moderately polar solvent.
Dichloromethane, ChloroformSlightly Soluble to InsolubleLess polar solvents that are less likely to effectively solvate the polar functional groups.
Toluene, HexaneInsolubleNonpolar solvents that are not expected to dissolve this polar compound.

Quantitative Solubility of an Analogous Compound: 2-Amino-3-methylbenzoic Acid

The following data for a structurally similar compound (lacking the iodo-substituent) can serve as a useful reference point. The presence of the large, hydrophobic iodine atom in this compound is expected to decrease its solubility compared to the values below.

SolventTemperature (K)Mole Fraction Solubility (x10^2)
Methanol298.153.45
Ethanol298.152.41
1-Propanol298.151.78
2-Propanol298.151.23
Acetone298.155.32
Ethyl Acetate298.154.17
Acetonitrile298.153.89
1,4-Dioxane298.155.89
Toluene298.150.23
Cyclohexane298.150.03

Data adapted from a study on the solubility of 2-amino-3-methylbenzoic acid.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (for Aqueous or Protic Media)

  • Suspension: Suspend the desired amount of this compound in the chosen aqueous or protic solvent at room temperature with stirring.

  • Base Addition: While stirring, add a suitable base dropwise. Recommended bases include:

    • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for inorganic salt formation.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for organic salt formation.

  • Dissolution Monitoring: Continue adding the base until the solid has completely dissolved and the solution becomes clear.

  • pH Measurement: Record the final pH of the solution. Be aware that a significant change in pH may affect the stability of other components in your reaction or the course of the reaction itself.

  • Filtration (Optional): If any particulates remain, filter the solution through a suitable filter to remove them.

Protocol 2: Solubility Enhancement by Co-solvency

  • Initial Dissolution: Attempt to dissolve the this compound in a small amount of a "good" solvent in which it is known to be more soluble (e.g., DMSO or DMF).

  • Co-solvent Addition: To this solution, slowly add the "poor" primary reaction solvent while stirring vigorously.

  • Observation: Monitor for any signs of precipitation. If the compound remains in solution, this co-solvent system may be suitable for your reaction.

  • Optimization: The ratio of the "good" solvent to the "poor" solvent should be optimized to use the minimum amount of the "good" solvent necessary to maintain solubility, as it may interfere with the reaction.

Protocol 3: In-situ Salt Formation for Improved Solubility in Organic Reactions

  • Suspension: Suspend this compound in the desired aprotic organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN)).

  • Base Addition: Add one equivalent of a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the suspension with stirring.

  • Salt Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the ammonium salt. You may observe the solid dissolving as the more soluble salt is formed.

  • Reaction Initiation: Proceed with the addition of other reagents to the now homogeneous or more finely suspended solution.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues A Start: Poor solubility of This compound observed B Is the solvent appropriate? (e.g., polar aprotic like DMSO, DMF) A->B C Select a more appropriate solvent or use a co-solvent system (Protocol 2) B->C No D Have you tried gentle heating or sonication? B->D Yes C->D E Apply gentle heating and/or sonication. Monitor for dissolution. D->E No F Is the reaction medium aqueous or protic? D->F Yes E->F G Consider pH adjustment by adding a base to form a more soluble salt (Protocol 1) F->G Yes H Consider in-situ salt formation with an organic base (Protocol 3) F->H No I Proceed with reaction G->I H->I

Caption: A flowchart outlining the logical steps for troubleshooting solubility problems.

G Strategies for Improving Solubility A Poorly Soluble This compound B pH Adjustment (Base Addition) A->B Protic Media C Co-solvency (Solvent Mixture) A->C Any Media D Salt Formation (Reaction with Base) A->D Aprotic Media E Increased Solubility (Soluble Salt or Solvated Species) B->E C->E D->E

Caption: Key strategies to enhance the solubility of the target compound.

References

Catalyst deactivation issues in Suzuki coupling with 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation and other challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Amino-5-iodo-3-methylbenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in the Suzuki coupling of this compound?

Low yields with this substrate are often multifactorial, stemming from its specific functional groups. The electron-donating amino group and the electron-withdrawing carboxylic acid group, combined with the steric hindrance from the methyl group, can complicate the catalytic cycle. Key issues include:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2]

  • Substrate Solubility: Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents, impeding the reaction.[1]

  • Ineffective Base: The choice and amount of base are critical. An unsuitable base may not efficiently promote the crucial transmetalation step of the catalytic cycle.[1]

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group), homocoupling of starting materials, and dehalogenation of the aryl iodide can significantly reduce the yield of the desired product.[1]

Q2: Can the functional groups on this compound directly interfere with the palladium catalyst?

Yes, both the amino and carboxylic acid groups can interfere with the palladium catalyst. The amino group can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1][3] The carboxylate, formed under basic conditions, can also coordinate with the palladium, affecting its reactivity.[4] Careful selection of ligands and reaction conditions is crucial to mitigate these inhibitory effects.

Q3: What role does the choice of ligand play in preventing catalyst deactivation?

The ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle. For sterically hindered and electron-rich substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often beneficial.[3] These ligands can:

  • Promote the formation of the active monoligated Pd(0) species.

  • Sterically disfavor the coordination of the substrate's amino group to the palladium center.[3]

  • Enhance the rate of oxidative addition and reductive elimination, outcompeting deactivation pathways.

Q4: How can I minimize side reactions like protodeboronation and homocoupling?

  • Protodeboronation: This side reaction is often exacerbated by high temperatures and strong bases. Using a milder base (e.g., K₃PO₄ instead of stronger bases) or lowering the reaction temperature can be effective.[1] Additionally, using boronic esters (e.g., pinacol esters) can sometimes be advantageous as they can be more stable than the corresponding boronic acids.[1]

  • Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to minimize this side reaction.[1]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Potential Cause Recommended Solutions
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species.[1][3] Consider using a more air-stable pre-catalyst.
Catalyst Inhibition by Amino Group Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to disfavor coordination of the amine to the palladium center.[3]
Poor Substrate/Base Solubility Screen different solvent systems, including mixtures with water (e.g., 1,4-dioxane/water, toluene/water) to improve solubility.[1][5] The solubility of the inorganic base is also a key factor.[3]
Ineffective Base Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] For substrates with acidic protons, a stronger base or a higher equivalent of a weaker base may be necessary.[1]
Suboptimal Reaction Temperature If the reaction is sluggish, cautiously increase the temperature. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]

Issue 2: Reaction Stalls Before Completion

Potential Cause Recommended Solutions
Catalyst Deactivation During Reaction This is a common issue with challenging substrates. Consider a higher catalyst loading or the use of a more robust pre-catalyst.
Product Inhibition The product may be binding to the catalyst and inhibiting it. Try diluting the reaction mixture or consider a continuous-flow setup where the product is removed as it is formed.
Ligand Degradation At elevated temperatures, phosphine ligands can degrade.[2] If high temperatures are required, select a more thermally stable ligand.

Issue 3: Significant Formation of Palladium Black

Potential Cause Recommended Solutions
Aggregation of Pd(0) This indicates the formation of inactive palladium aggregates.[2] The use of bulky, electron-rich phosphine ligands can help stabilize the active monomeric Pd(0) species and prevent aggregation.[2]
Insufficient Ligand Ensure an adequate ligand-to-palladium ratio. A higher ratio can sometimes prevent catalyst aggregation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

Disclaimer: The following is a general starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for this specific substrate.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst and ligand to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Systems

The following data is for structurally similar substrates and should be used as a reference for optimizing the reaction of this compound.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [6]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Table 2: Suzuki-Miyaura Coupling of 2-amino-6-bromobenzothiazole with Aryl Boronic Acids/Esters [7]

EntryProductSolvent/H₂O (4:1)Yield (%)
13aToluene65
23aDioxane75
33bToluene61

Visualizing Workflows and Deactivation Pathways

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Substrates: This compound & Arylboronic Acid B Add Base (e.g., K3PO4) A->B C Add Pd Catalyst & Ligand B->C D Evacuate & Backfill with Inert Gas (3x) C->D E Add Degassed Solvent D->E F Heat & Stir (80-110 °C) E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to RT G->H I Extraction with Organic Solvent H->I J Dry, Filter, & Concentrate I->J K Column Chromatography J->K L L K->L Final Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

catalyst_deactivation cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L Complex OxAdd Oxidative Addition Active_Catalyst->OxAdd Aryl-Iodide Coordination Coordination with -NH2 group Active_Catalyst->Coordination Inhibition Aggregation Aggregation to Pd Black Active_Catalyst->Aggregation Loss of Activity Oxidation Oxidation to Inactive Pd(II) Active_Catalyst->Oxidation O2, H2O Transmetal Transmetalation OxAdd->Transmetal Ar-B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Catalyst Product Desired Product RedElim->Product

Caption: Potential catalyst deactivation pathways in Suzuki coupling.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-5-iodo-3-methylbenzoic Acid and Its Bromo and Chloro Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the halogenated derivatives of 2-amino-3-methylbenzoic acid represent a class of compounds with significant potential. This guide provides a detailed comparison of 2-amino-5-iodo-3-methylbenzoic acid with its bromo and chloro analogues, offering insights into their physicochemical properties, synthesis, and biological activities. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Physicochemical Properties

The substitution of different halogens at the 5-position of the 2-amino-3-methylbenzoic acid scaffold imparts distinct physicochemical characteristics. These properties, summarized in the table below, are crucial for predicting the behavior of these molecules in biological systems and for designing synthetic routes.

PropertyThis compound2-Amino-5-bromo-3-methylbenzoic Acid2-Amino-5-chloro-3-methylbenzoic Acid
CAS Number 108857-24-5[1]206548-13-2[2]20776-67-4[3]
Molecular Formula C₈H₈INO₂[1]C₈H₈BrNO₂[2]C₈H₈ClNO₂[3]
Molecular Weight 277.06 g/mol [1]230.06 g/mol [2]185.61 g/mol [3]
Melting Point Not available204-208 °C[4]239-243 °C[5]
Appearance Not availableSolidSolid[3]
Solubility Not availableNot availableNot available

Synthesis of 2-Amino-5-halo-3-methylbenzoic Acids

The synthesis of these halogenated anthranilic acid derivatives typically starts from 2-amino-3-methylbenzoic acid. The halogen is introduced at the 5-position through electrophilic aromatic substitution.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-amino-5-halo-3-methylbenzoic acids.

G General Synthesis Workflow cluster_start Starting Material cluster_reaction Halogenation cluster_products Products start 2-Amino-3-methylbenzoic Acid reaction Electrophilic Halogenation start->reaction chloro 2-Amino-5-chloro-3-methylbenzoic Acid reaction->chloro Chlorinating Agent bromo 2-Amino-5-bromo-3-methylbenzoic Acid reaction->bromo Brominating Agent iodo This compound reaction->iodo Iodinating Agent

Caption: General workflow for the synthesis of halogenated analogues.

Experimental Protocols

Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid: A common method involves the reaction of 2-amino-3-methylbenzoic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) or dichlorohydantoin in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature. For instance, 2-amino-3-methylbenzoic acid, dichlorohydantoin, and benzoyl peroxide (as a catalyst) are heated in DMF at 100-110°C for 1 hour. After cooling and pouring into ice water, the product precipitates and can be collected by filtration.[6]

Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid: Similar to the chloro analogue, the bromo derivative can be synthesized by reacting 2-amino-3-methylbenzoic acid with a brominating agent like N-bromosuccinimide (NBS) in DMF under reflux conditions.[5]

Synthesis of this compound: A plausible synthetic route for the iodo analogue involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide. A reported synthesis for a related compound, 2-iodo-5-methyl-benzoic acid, involves suspending 5-methyl-anthranilic acid in hydrochloric acid at 0°C, followed by the addition of sodium nitrite and then potassium iodide.[7] This method could likely be adapted for 2-amino-3-methylbenzoic acid. Another approach is the direct iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in acetic acid.[8]

Biological Activities and Structure-Activity Relationships

Halogenated anthranilic acid derivatives have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nature of the halogen substituent significantly influences the potency and selectivity of these compounds.

Inhibition of Pseudomonas aeruginosa Quorum Sensing

The Pseudomonas quinolone signal (PQS) is a key component of the quorum-sensing system in the opportunistic pathogen Pseudomonas aeruginosa, regulating virulence factor production and biofilm formation. Halogenated anthranilic acids have been identified as inhibitors of PQS biosynthesis.

A study on the inhibition of the PQS signaling pathway by halogenated anthranilic acid derivatives provides valuable insights into the structure-activity relationship. While specific IC50 values for the 2-amino-5-halo-3-methylbenzoic acids were not found, data for closely related 2-aminobenzoic acid analogues show a clear trend. The inhibitory activity generally increases with the electronegativity and decreases with the size of the halogen substituent. For instance, 2-amino-6-fluorobenzoic acid was reported to be a more efficient inhibitor of pyocyanin production and biofilm formation than other halogenated analogues.[9] This suggests that the chloro analogue might exhibit stronger PQS inhibitory activity compared to the bromo and iodo counterparts due to a better balance of electronic and steric factors.

The following diagram illustrates the PQS quorum sensing pathway in P. aeruginosa and the potential point of inhibition by anthranilic acid analogues.

G P. aeruginosa PQS Quorum Sensing Pathway cluster_biosynthesis PQS Biosynthesis cluster_regulation Gene Regulation Anthranilic_Acid Anthranilic Acid PqsA PqsA Anthranilic_Acid->PqsA PqsBCD PqsBC/D PqsA->PqsBCD Anthraniloyl-CoA HHQ HHQ PqsBCD->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS PqsR PqsR (MvfR) PQS->PqsR Virulence_Genes Virulence Genes PqsR->Virulence_Genes Activation Biofilm_Formation Biofilm Formation PqsR->Biofilm_Formation Activation Inhibitor 2-Amino-5-halo- 3-methylbenzoic Acid (Analogue) Inhibitor->PqsA Inhibition

Caption: Inhibition of the PQS pathway by anthranilic acid analogues.

Androgen Receptor Antagonism

Derivatives of anthranilic acid have been investigated as potential androgen receptor (AR) antagonists for the treatment of prostate cancer.[10] The AR signaling pathway plays a crucial role in the development and progression of this disease.

The following diagram outlines the androgen receptor signaling pathway.

G Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP HSP HSP->AR_HSP AR_dimer AR Dimer AR_HSP->AR_dimer Dissociation of HSP ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Binding Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Antagonist 2-Amino-5-halo- 3-methylbenzoic Acid (Analogue) Antagonist->AR Inhibition

Caption: Androgen receptor signaling and potential antagonism.

Anti-inflammatory Activity

Anthranilic acid derivatives are known to possess anti-inflammatory properties. While direct comparative data for the iodo, bromo, and chloro analogues of 2-amino-3-methylbenzoic acid is scarce, studies on other N-aryl anthranilic acids have demonstrated significant anti-inflammatory activity in models such as the carrageenan-induced rat paw edema assay.[8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. The nature of the halogen substituent can influence the potency and selectivity towards COX-1 and COX-2.

Conclusion

The this compound and its bromo and chloro analogues are valuable scaffolds in medicinal and agricultural chemistry. Their physicochemical properties are systematically altered by the nature of the halogen substituent, which in turn influences their synthetic accessibility and biological activity. The chloro analogue, being the lightest and most electronegative of the three, may offer advantages in certain biological contexts, such as PQS inhibition, where a balance of electronic and steric factors is crucial. Conversely, the larger and more lipophilic iodo and bromo substituents may confer higher potency in other applications, such as androgen receptor antagonism, where interactions with hydrophobic pockets in the target protein are important.

Further quantitative structure-activity relationship (QSAR) studies and comparative biological evaluations are warranted to fully elucidate the potential of these compounds and to guide the rational design of new, more potent and selective therapeutic and agrochemical agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Reactivity comparison of 2-Amino-5-iodo-3-methylbenzoic Acid vs 2-Amino-5-bromo-3-methylbenzoic Acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical determinant of success in the synthesis of complex molecules for pharmaceutical and materials science applications. Among the vast array of available building blocks, halogenated aromatic compounds are of paramount importance due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two closely related substrates: 2-Amino-5-iodo-3-methylbenzoic Acid and 2-Amino-5-bromo-3-methylbenzoic Acid, in three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.

General Reactivity Principles: The Halogen Effect

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl. The weaker C-I bond facilitates the initial, often rate-determining, oxidative addition step of the palladium catalyst to the aryl halide. This fundamental principle suggests that, in many cases, this compound will exhibit higher reactivity, allowing for milder reaction conditions and potentially higher yields compared to its bromo- counterpart.

However, this trend is not absolute and can be influenced by the specific reaction type, ligands, and the potential for side reactions. Notably, in Suzuki-Miyaura and Buchwald-Hartwig reactions, the iodide anion generated during the catalytic cycle can sometimes act as a catalyst inhibitor, leading to more complex reactivity patterns.

Comparative Performance in Key Cross-Coupling Reactions

While direct comparative experimental data for this compound and 2-Amino-5-bromo-3-methylbenzoic Acid is not extensively available in the literature, we can extrapolate their expected performance based on established principles and data from analogous systems. The electronic and steric environments of these two molecules are nearly identical, positioning the halogen as the primary differentiator in their reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Generally, aryl iodides are more reactive than aryl bromides. However, studies have shown that with certain catalyst systems, particularly those employing triphenylphosphine (PPh₃) ligands at lower temperatures, aryl iodides can exhibit surprisingly poor reactivity compared to their bromide analogs. This has been attributed to the inefficient turnover of the key palladium(II)-iodide intermediate.[1] Despite this, under many standard conditions, the iodo-compound is expected to react more readily.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Related Aminobenzoic Acids

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
14-Amino-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃H₂ORT1.5954-Amino-3-bromobenzoic acid[2][3]
2Aryl iodide (generic)Arylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene10012HighGeneral Protocol[4]

Note: The data presented is for structurally similar compounds and serves as a general indicator of expected reactivity and conditions.

Heck Coupling

In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the reactivity trend of Ar-I > Ar-Br is generally more consistent. The oxidative addition step is typically rate-limiting, and the weaker C-I bond of this compound should lead to faster reaction rates and allow for the use of lower catalyst loadings or milder conditions compared to the bromo- derivative.

Table 2: Representative Data for Heck Coupling of Aryl Halides

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF100295General Principle
2BromobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF100685General Principle

Note: This table illustrates the general reactivity trend and does not represent data for the specific aminobenzoic acids .

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Contrary to the general reactivity trend, aryl bromides are often superior substrates to aryl iodides in this reaction.[5] The iodide anion generated from aryl iodides can act as a potent inhibitor of the palladium catalyst by forming stable, off-cycle palladium-iodide complexes.[6][7][8] This inhibition can lead to lower yields and slower reaction rates. Therefore, 2-Amino-5-bromo-3-methylbenzoic Acid is predicted to be the more reactive and reliable substrate for Buchwald-Hartwig amination. The choice of solvent can be crucial; using a solvent in which the iodide salt byproduct is insoluble can mitigate this inhibitory effect.[7][8]

Table 3: Representative Data for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl bromide (generic)Primary AminePd₂(dba)₃ (1) / LigandNaOtBuToluene10012HighGeneral Principle
2Aryl iodide (generic)Primary AminePd₂(dba)₃ (1) / LigandNaOtBuToluene10024Moderate to HighGeneral Principle

Note: This table illustrates the general reactivity trend and does not represent data for the specific aminobenzoic acids . The choice of ligand is critical for success.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for the specific substrates discussed. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (2-Amino-5-iodo/bromo-3-methylbenzoic Acid) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O mixture, 5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Heck Coupling Protocol

Materials:

  • Aryl halide (2-Amino-5-iodo/bromo-3-methylbenzoic Acid) (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., PPh₃, 2-4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF or ACN, 5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, alkene, and base via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off any solids, and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl halide (2-Amino-5-iodo/bromo-3-methylbenzoic Acid) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the aryl halide and the solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Catalytic Cycles

To aid in understanding the fundamental processes, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative Addition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation Ar-Pd(II)-R L_n Ar-Pd(II)-R L_n Transmetalation->Ar-Pd(II)-R L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-R L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)_2 R-B(OR)_2 R-B(OR)_2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative Addition->Ar-Pd(II)-X L_n Carbopalladation Carbopalladation Ar-Pd(II)-X L_n->Carbopalladation Alkene-Complex Alkene-Complex Carbopalladation->Alkene-Complex beta-Hydride Elimination beta-Hydride Elimination Alkene-Complex->beta-Hydride Elimination Product-Complex Product-Complex beta-Hydride Elimination->Product-Complex Product-Complex->Pd(0)L_n Product Product Product-Complex->Product Ar-X Ar-X Ar-X->Oxidative Addition Alkene Alkene Alkene->Carbopalladation Base Base Base->Pd(0)L_n Regeneration

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative Addition->Ar-Pd(II)-X L_n Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X L_n->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R'' L_n Ar-Pd(II)-NR'R'' L_n Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R'' L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R'' L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent Weighing Reagent Weighing Reaction Setup (Inert Atmosphere) Reaction Setup (Inert Atmosphere) Reagent Weighing->Reaction Setup (Inert Atmosphere) Solvent Degassing Solvent Degassing Solvent Degassing->Reaction Setup (Inert Atmosphere) Heating & Stirring Heating & Stirring Reaction Setup (Inert Atmosphere)->Heating & Stirring Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heating & Stirring->Reaction Monitoring (TLC/LC-MS) Quenching & Extraction Quenching & Extraction Reaction Monitoring (TLC/LC-MS)->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS) Yield Calculation Yield Calculation Characterization (NMR, MS)->Yield Calculation

Caption: Standard experimental workflow for a cross-coupling reaction.

Conclusion

The choice between this compound and 2-Amino-5-bromo-3-methylbenzoic Acid for cross-coupling reactions is nuanced and reaction-dependent. For Suzuki-Miyaura and Heck couplings, the iodo- derivative is generally expected to be more reactive, potentially offering advantages in terms of reaction conditions and efficiency. However, for Buchwald-Hartwig amination, the bromo- analog is likely the superior substrate due to the inhibitory effects of the iodide byproduct on the palladium catalyst. The provided experimental protocols and mechanistic diagrams serve as a foundation for the practical application and deeper understanding of these powerful synthetic transformations. As with all chemical reactions, empirical optimization is key to achieving the desired outcome with high efficiency and yield.

References

A Spectroscopic Comparative Analysis of Halogenated 2-Amino-3-Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of halogenated derivatives of 2-amino-3-methylbenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of how halogen substitution at the 5-position influences the spectroscopic properties of this scaffold. The data presented herein is crucial for the structural elucidation, characterization, and quality control of these compounds in various research and development settings.

Introduction

2-Amino-3-methylbenzoic acid and its halogenated analogues are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Spectroscopic analysis is a cornerstone for the verification of their molecular structures and for assessing purity. This guide focuses on a comparative analysis using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the available and analogous spectroscopic data for the 5-fluoro, 5-chloro, 5-bromo, and 5-iodo derivatives of 2-amino-3-methylbenzoic acid. Due to the limited availability of published experimental data for all target compounds, data from closely related analogues (lacking the 3-methyl group) are included for comparative purposes and are noted accordingly.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-NH₂-CH₃-COOH
2-Amino-3-methylbenzoic acid6.6 - 7.8~5.5 (br s)2.2 (s)~11.0 (br s)
2-Amino-3-methyl-5-chlorobenzoic acid7.21 (d), 7.78 (d)[1]5.87 (s, 2H)[1]2.10 (s, 3H)[1]11.51 (s, 1H)[1]
2-Amino-5-bromobenzoic acid (analogue)6.63 (d), 7.47 (dd), 7.95 (d)~5.9 (br s)-~11.0 (br s)
2-Amino-5-fluorobenzoic acid (analogue)6.7-7.3 (m)~5.8 (br s)-~11.0 (br s)
2-Amino-5-iodobenzoic acid (analogue)6.62 (d), 7.46 (dd), 7.94 (d)~5.9 (br s)-~11.0 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic C-CH₃
2-Amino-3-methylbenzoic acid~170~110-150~15
2-Amino-3-methyl-5-chlorobenzoic acidData not availableData not availableData not available
2-Amino-5-bromobenzoic acid (analogue)Data not availableData not available-
2-Amino-5-fluorobenzoic acid (analogue)Data not availableData not available-
2-Amino-5-iodobenzoic acid (analogue)~169~110-152-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group2-Amino-3-methylbenzoic acidHalogenated Derivatives (General)
O-H (Carboxylic acid)2500-3300 (broad)2500-3300 (broad)
N-H (Amine)3300-3500 (two bands)3300-3500 (two bands)
C=O (Carboxylic acid)~1680~1680-1700
C=C (Aromatic)1450-16001450-1600
C-N~1250-1350~1250-1350
C-Halogen-550-850 (Br, Cl), 1000-1400 (F)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The absorption maxima (λmax) are characteristic of the electronic transitions.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Compoundλmax 1λmax 2Solvent
2-Amino-3-methylbenzoic acid~240~330Ethanol
Halogenated Derivatives (General Trend)Slight bathochromic or hypsochromic shiftSlight bathochromic or hypsochromic shiftEthanol
2-Amino-3,5-dibromobenzoic acid (analogue)224, 256342Ethanol[2]
2-Amino-3,5-diiodobenzoic acid (analogue)230, 265350Ethanol[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Patterns
2-Amino-3-methyl-5-fluorobenzoic acid169Loss of -OH, -COOH
2-Amino-3-methyl-5-chlorobenzoic acid185/187 (3:1 ratio)Loss of -OH, -COOH, -Cl
2-Amino-3-methyl-5-bromobenzoic acid229/231 (1:1 ratio)Loss of -OH, -COOH, -Br
2-Amino-3-methyl-5-iodobenzoic acid277Loss of -OH, -COOH, -I

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][4][5][6] A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[7][8][9][10]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a longer acquisition time and/or a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions and conjugation within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method (Electron Ionization - EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

  • Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

  • Data Analysis: The mass spectrum shows the relative abundance of each ion. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For halogenated compounds, the isotopic distribution of the halogen atoms (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) results in characteristic patterns in the mass spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of halogenated 2-amino-3-methylbenzoic acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Solid Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet Dilution Dilute in UV-Vis Solvent Sample->Dilution MS Mass Spectrometer Sample->MS Direct Inlet or GC/LC NMR NMR Spectrometer Dissolution->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR UVVis UV-Vis Spectrophotometer Dilution->UVVis NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

logical_relationship Compound Halogenated 2-Amino-3-Methylbenzoic Acid NMR NMR Spectroscopy Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR UVVis UV-Vis Spectroscopy Compound->UVVis MS Mass Spectrometry Compound->MS Structure Chemical Structure (Connectivity, Environment) NMR->Structure FunctionalGroups Functional Groups (C=O, N-H, C-X) FTIR->FunctionalGroups Conjugation Electronic Transitions (π-π* Conjugation) UVVis->Conjugation MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Relationship between compound and spectroscopic techniques.

References

A Comparative Guide to the Structural Validation of 2-Amino-5-halo-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural validation of 2-amino-5-iodo-3-methylbenzoic acid and its chloro and bromo analogues. Due to the limited availability of comprehensive experimental data for the iodo-substituted compound, this guide leverages available data for the chloro and bromo derivatives, alongside the parent compound, 2-amino-3-methylbenzoic acid, to provide a thorough comparative framework. This document outlines detailed experimental protocols and presents quantitative data in structured tables to facilitate clear comparison and support research and development in medicinal chemistry.

Introduction

2-Amino-5-halo-3-methylbenzoic acids are a class of compounds with significant potential in pharmaceutical development, serving as key intermediates in the synthesis of various biologically active molecules. The precise structural elucidation of these derivatives is paramount for understanding their chemical properties and ensuring the integrity of downstream applications. This guide focuses on the structural validation of 5-iodo, 5-bromo, and 5-chloro derivatives of 2-amino-3-methylbenzoic acid, employing standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis Protocols

The synthesis of 2-amino-5-halo-3-methylbenzoic acids typically involves the halogenation of 2-amino-3-methylbenzoic acid. The following are generalized experimental protocols for the synthesis of the chloro and bromo derivatives.

2.1. Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

A common method for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid involves the direct chlorination of 2-amino-3-methylbenzoic acid. In a typical procedure, 2-amino-3-methylbenzoic acid is dissolved in a suitable solvent such as dichloroethane. The solution is heated, and chlorine gas is bubbled through the mixture for a specified period.[1] Alternatively, N-chlorosuccinimide in a solvent like N,N-dimethylformamide (DMF) can be used as the chlorinating agent.[1] The reaction mixture is then cooled, and the product is precipitated by pouring it into ice water. The resulting solid is collected by filtration, washed, and dried to yield 2-amino-5-chloro-3-methylbenzoic acid.[1]

2.2. Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid

The synthesis of 2-amino-5-bromo-3-methylbenzoic acid can be achieved through the bromination of 2-amino-3-methylbenzoic acid using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF. The reaction is typically carried out at an elevated temperature to ensure the completion of the reaction. Upon cooling, the product can be isolated by precipitation, filtration, and subsequent purification.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 2-amino-3-methylbenzoic acid and its halogenated derivatives. This data is essential for confirming the identity and purity of the synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic-HNH₂CH₃COOH
2-Amino-3-methylbenzoic acid6.6-7.85.9 (br s)2.2 (s)11.0 (br s)
2-Amino-5-chloro-3-methylbenzoic acid7.21 (d), 7.78 (d)5.87 (s)2.10 (s)11.51 (s)[2]
2-Amino-5-bromo-3-methylbenzoic acidData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic-CC-NH₂C-CH₃C-COOHCH₃
2-Amino-3-methylbenzoic acid115-150~148~120~170~15
2-Amino-5-chloro-3-methylbenzoic acidData not availableData not availableData not availableData not availableData not available
2-Amino-5-bromo-3-methylbenzoic acidData not availableData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not availableData not available

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
2-Amino-3-methylbenzoic acid151134, 106, 77
2-Amino-5-chloro-3-methylbenzoic acid185/187 (isotope pattern)Data not available
2-Amino-5-bromo-3-methylbenzoic acid229/231 (isotope pattern)Data not available
This compound277Data not available

Table 4: FTIR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundN-H StretchC=O Stretch (Carboxylic Acid)C-H Stretch (Aromatic)C-X Stretch (X=Cl, Br, I)
2-Amino-3-methylbenzoic acid3300-3500 (br)~1680~3000-3100-
2-Amino-5-chloro-3-methylbenzoic acidData not availableData not availableData not availableData not available
2-Amino-5-bromo-3-methylbenzoic acidData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available

Experimental Workflows and Signaling Pathways

4.1. General Workflow for Structural Validation

The structural validation of a newly synthesized compound follows a logical progression of analytical techniques. The workflow diagram below illustrates this process.

Structural_Validation_Workflow General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (Optional) cluster_conclusion Final Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRay Single Crystal X-ray Diffraction Purification->XRay Confirmation Structural Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation XRay->Confirmation

General workflow for the structural validation of a synthesized compound.

This workflow begins with the synthesis and purification of the target molecule. Following purification, a battery of spectroscopic techniques is employed. FTIR provides information about the functional groups present, while NMR spectroscopy reveals the connectivity and chemical environment of the atoms. Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule. For crystalline compounds, single-crystal X-ray diffraction can provide unambiguous structural determination. The collective data from these techniques leads to the final structural confirmation.

Conclusion

The structural validation of 2-amino-5-halo-3-methylbenzoic acid derivatives is a critical step in their application as pharmaceutical intermediates. This guide provides a framework for their synthesis and characterization, highlighting the key spectroscopic data for comparison. While a complete experimental dataset for the iodo-derivative remains to be fully elucidated in the literature, the compiled data for the chloro and bromo analogues, in conjunction with the parent compound, offers valuable insights for researchers in the field. Further studies are warranted to provide a more comprehensive spectroscopic profile of these important compounds.

References

Cost-Benefit Analysis of 2-Amino-5-iodo-3-methylbenzoic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing 2-Amino-5-iodo-3-methylbenzoic Acid as a key intermediate in large-scale chemical synthesis, particularly within the pharmaceutical industry. By examining its synthetic routes, comparing it with viable alternatives, and considering its strategic importance in the production of high-value therapeutics, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making.

Executive Summary

This compound is a crucial building block in the synthesis of complex organic molecules, most notably as a precursor to certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine. While the initial cost of iodinated compounds can be a consideration, a thorough analysis reveals that its use can be economically advantageous in multi-step syntheses targeting high-value pharmaceutical products. The strategic placement of the iodine atom allows for versatile downstream functionalization, potentially leading to higher overall yields and purities of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of synthetic methodologies, estimated costs, and the biological significance of compounds derived from this intermediate.

Data Presentation: A Comparative Overview

For a clear comparison, the following tables summarize the estimated costs of starting materials and a theoretical yield comparison for the synthesis of a halogenated aminobenzoic acid intermediate.

Table 1: Estimated Cost of Key Starting Materials and Reagents

CompoundSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
2-Amino-3-methylbenzoic AcidTCI America₹4,600 (approx. $55)5g~$11.00
Biosynth--Price on request
N-Iodosuccinimide (NIS)P212121 Store$37.0025g$1.48
Apollo Scientific£15.00 (approx. $19)25g~$0.76
IndiaMART₹7,100/Kg (approx. $85/Kg)1000g~$0.09
IodineSigma-Aldrich--Price on request
Chinese Suppliers$80 - $90 / kg1000g$0.08 - $0.09
Hydrogen Peroxide (30%)Univar SolutionsPrice varies with volumeBulkVaries
2-Amino-5-chloro-3-methylbenzoic AcidSigma-Aldrich$120.75-Price on request
TradeindiaPrice on requestBulkVaries

Note: Prices are estimates based on available online data and are subject to change based on supplier, purity, and volume.

Table 2: Theoretical Synthesis Comparison - Halogenation of 2-Amino-3-methylbenzoic Acid

ParameterIodination (via NIS)Chlorination (via NCS)
Starting Material 2-Amino-3-methylbenzoic Acid2-Amino-3-methylbenzoic Acid
Halogenating Agent N-IodosuccinimideN-Chlorosuccinimide
Typical Solvent Acetonitrile or DMFDMF
Reaction Conditions Mild, often room temperature to moderate heatingReflux
Reported Yield (for similar reactions) 85-95%80-90%
Key Advantage Iodine allows for further cross-coupling reactions (e.g., Suzuki, Heck)Lower cost of chlorinating agent
Key Disadvantage Higher cost of iodinating agentChlorine is less versatile for subsequent cross-coupling

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and a common alternative, 2-Amino-5-chloro-3-methylbenzoic Acid. These protocols are adapted from established procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is based on the electrophilic iodination of an activated aromatic ring using N-iodosuccinimide (NIS).

Materials:

  • 2-Amino-3-methylbenzoic Acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or Dimethylformamide, DMF)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-methylbenzoic Acid (1 equivalent) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.

Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This protocol describes the chlorination of 2-Amino-3-methylbenzoic Acid using N-chlorosuccinimide (NCS).

Materials:

  • 2-Amino-3-methylbenzoic Acid

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ice-water

  • Dilute hydrochloric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, add 2-Amino-3-methylbenzoic Acid (1 equivalent) and DMF.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Stir the mixture under reflux conditions for 3 hours.

  • After the reaction is complete, pour the reaction solution into ice water.

  • Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid and wash with a small amount of ethanol to obtain 2-Amino-5-chloro-3-methylbenzoic Acid.[1]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of drugs for which this compound is a key precursor.

Caption: Mechanism of action of NNRTIs.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 2-Amino-3-methylbenzoic Acid Reaction Iodination Reaction (e.g., with NIS) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization) Concentration->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis and purification workflow.

Conclusion

The decision to use this compound in large-scale synthesis requires a nuanced cost-benefit analysis. While the initial cost of iodinated starting materials may be higher than their chlorinated counterparts, the strategic value of the iodo-substituent in facilitating subsequent complex molecular constructions, such as those required for modern antiviral drugs, can outweigh this initial investment. The potential for higher overall yields, cleaner reactions, and the creation of highly valuable APIs makes this compound a compelling choice for specific, high-stakes pharmaceutical synthesis campaigns. Researchers and process chemists are encouraged to perform small-scale pilot studies to optimize reaction conditions and accurately assess the economic viability for their specific applications.

References

Biological activity of derivatives synthesized from 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various derivatives synthesized from substituted 2-aminobenzoic acids, providing key experimental data and methodologies for researchers in drug discovery and development.

Due to a lack of specific published data on the biological activity of derivatives from 2-Amino-5-iodo-3-methylbenzoic acid, this guide provides a comparative analysis of derivatives synthesized from structurally related substituted 2-aminobenzoic acids. The findings summarized herein offer valuable insights into the potential therapeutic applications of this class of compounds.

Anticancer Activity

Derivatives of 2-aminobenzoic acid have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different substituents on the parent molecule significantly influences their anticancer potency.

Comparative Anticancer Potency (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2-aminobenzoic acid hydrazide derivatives against HeLa and IMR-32 cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDSubstituent (R)HeLa Cell Line IC50 (µM)IMR-32 Cell Line IC50 (µM)
a H>1000>1000
b 5-CH3259.51>1000
c 5-Cl306.91>1000
d 5-I398.80>1000
e 5-NO2>1000>1000
f 7-CH3289.01>1000
g 5-Br241.62>1000

Data sourced from studies on 2-aminobenzoic acid (2-oxo-1, 2-dihydro-indol-3-ylidene) hydrazides.[1]

Among the tested compounds, the derivative with a 5-bromo substituent (g ) exhibited the most potent cytotoxic activity against the HeLa cell line.[1]

Experimental Protocol: Anticancer Activity (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Culture: HeLa and IMR-32 cells were cultured in MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HeLa & IMR-32 cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding add_compounds Add test compounds cell_seeding->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity

Substituted 2-aminobenzoic acid derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values for 2-aminobenzamide derivatives against various bacterial and fungal strains.

Compound IDB. subtilis (RCMB 000107) MIC (µg/mL)S. aureus (RCMB 000106) MIC (µg/mL)P. aeruginosa (RCMB 000102) MIC (µg/mL)E. coli (RCMB 000103) MIC (µg/mL)A. fumigatus (RCMB 002003) MIC (µg/mL)C. albicans (RCMB 005002) MIC (µg/mL)
1 125250250250125125
2 250250>250>250125250
3 12512525025062.5125
4 62.512512512531.2562.5
5 31.2562.562.562.515.62531.25
Clotrimazole ----31.25-

Data sourced from studies on 2-aminobenzamide derivatives.[2]

Compound 5 demonstrated the most potent and broad-spectrum antimicrobial activity, with particularly strong inhibition against Aspergillus fumigatus, exceeding the efficacy of the standard drug Clotrimazole.[2]

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_inoculum Prepare microbial inoculum inoculate_plates Inoculate microtiter plates prep_inoculum->inoculate_plates serial_dilution Perform serial dilutions of compounds serial_dilution->inoculate_plates incubate_plates Incubate plates inoculate_plates->incubate_plates determine_mic Determine MIC incubate_plates->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole, a related heterocyclic structure, have shown significant anti-inflammatory effects in in vivo models.

Comparative Anti-inflammatory Efficacy

The anti-inflammatory activity of 2-aminobenzothiazole derivatives was assessed using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points after administration of the test compounds.

Compound IDSubstituent% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h% Inhibition at 4h
Bt1 H38.4642.8540.0036.36
Bt2 5-Cl53.8457.1460.0054.54
Bt3 6-CH346.1550.0053.3345.45
Bt4 4-OCH350.0053.5756.6650.00
Bt5 6-F42.3046.4246.6640.90
Bt6 6-Br48.0751.7853.3347.72
Bt7 6-OCH351.9255.3558.3352.27
Diclofenac -61.5364.2866.6663.63

Data sourced from studies on 2-aminobenzothiazole derivatives.[3]

The results indicate that compounds with electron-withdrawing groups (e.g., 5-Cl) and electron-donating groups (e.g., 4-OCH3, 6-OCH3) exhibited the most significant anti-inflammatory activity, with compound Bt2 being the most potent among the synthesized derivatives.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity was evaluated as follows:

  • Animal Model: Wistar albino rats of either sex (150-200 g) were used.

  • Grouping: The animals were divided into control, standard (Diclofenac sodium), and test groups.

  • Compound Administration: The test compounds and the standard drug were administered intraperitoneally.

  • Induction of Edema: After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema was calculated for each group relative to the control group.

Signaling Pathway in Inflammation

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Site of Inhibition by 2-Aminobenzoic Acid Derivatives LPS LPS (Carrageenan) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGs Prostaglandin Synthesis COX2->PGs Edema Edema PGs->Edema Pain Pain PGs->Pain Redness Redness PGs->Redness Inhibitor 2-Aminobenzoic Acid Derivatives Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of inflammation and the potential target for 2-aminobenzoic acid derivatives.

References

Comparative cytotoxicity studies of halogenated aminobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of potential therapeutic agents is crucial. This guide provides a comparative analysis of the cytotoxic effects of various halogenated aminobenzoic acid derivatives, supported by experimental data from recent studies. The introduction of different halogen atoms at various positions on the aminobenzoic acid scaffold significantly influences their anti-proliferative activity against cancer cell lines.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various halogenated aminobenzoic acid derivatives against different human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Halogenated Schiff Bases of 4-Aminobenzoic Acid against HepG2 Cells
CompoundSubstituentIC50 (µM)
Bromo-DerivativeBromo>50
Iodo-DerivativeIodo31.25
Diiodo-DerivativeDiiodo15.0

Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1][2]

Table 2: Cytotoxicity (IC50 in µM) of 4-amino-3-chloro Benzoate Ester Derivatives
CompoundCancer Cell LineIC50 (µM)
N5a (hydrazine-1-carbothioamide derivative)A549 (Lung Carcinoma)Not Specified
HepG2 (Hepatocellular Carcinoma)Not Specified
HCT-116 (Colorectal Carcinoma)Not Specified

Compound N5a was identified as the most potent anti-proliferative agent among the tested series.[3][4][5]

Table 3: Cytotoxicity (IC50 in µM) of Various Halogenated Aminobenzoic Acid Derivatives
CompoundCancer Cell LineIC50 (µM)
Benzamide derivative of p-aminobenzoic acidNot Specified5.85 and 4.53
5-chloro-[1][2][4]-triazolo quinazolinesNot SpecifiedNot Specified
Carboxamide derivative of p-aminobenzoic acidA549 (Lung Carcinoma)3.0
Chloro anilinoquinoline derivativeMCF-7 (Breast Cancer)3.42
A549 (Lung Carcinoma)5.97

Various derivatives of p-aminobenzoic acid have shown significant cytotoxic activity against several cancer cell lines.[6]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of halogenated aminobenzoic acid derivatives using the MTT assay, a common colorimetric method.

MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The halogenated aminobenzoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in the synthesis, evaluation, and mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action cluster_outcome Outcome start Start with Aminobenzoic Acid halogenation Halogenation (e.g., Cl, Br, I) start->halogenation derivatization Derivatization (e.g., Schiff Base, Ester) halogenation->derivatization purification Purification and Characterization derivatization->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Induction mechanism->apoptosis enzyme_inhibition Enzyme Inhibition (e.g., EGFR) mechanism->enzyme_inhibition sars Structure-Activity Relationship (SAR) apoptosis->sars enzyme_inhibition->sars lead_compound Identification of Lead Compounds sars->lead_compound

Caption: General experimental workflow for synthesis and evaluation.

apoptosis_pathway Extrinsic Apoptosis Pathway compound Halogenated Aminobenzoic Acid Derivative (e.g., N5a) egfr EGFR Tyrosine Kinase compound->egfr Inhibits egfr->inhibition caspase8 Caspase 8 Activation inhibition->caspase8 Leads to caspase3 Caspase 3 Activation caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

Caption: EGFR-mediated extrinsic apoptosis pathway.

References

A Comparative Guide to the Synthesis of 2-Fluoro-4-iodoaniline: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodoaniline is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of the MEK inhibitor Trametinib. While various synthetic routes to this valuable compound exist, the selection of a particular pathway often depends on factors such as starting material availability, cost, reaction efficiency, and scalability. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of 2-fluoro-4-iodoaniline, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

The primary focus of this guide is to compare different starting materials and their corresponding iodination reactions to produce 2-fluoro-4-iodoaniline. The performance of each method is evaluated based on reported yields, reaction conditions, and reagent accessibility.

Comparison of Synthetic Routes to 2-Fluoro-4-iodoaniline

The following tables summarize the quantitative data for the different synthetic pathways to 2-fluoro-4-iodoaniline identified from the literature.

Starting MaterialIodinating AgentSolventCatalyst/AdditiveReaction TimeTemperatureYield (%)
2-FluoroanilineIodine (I₂)Water/DichloromethaneSodium Bicarbonate (NaHCO₃)3 hours60 °C56%[1]
4-FluoroanilineIodine (I₂)Ether/WaterCalcium Carbonate (CaCO₃)48 hoursRefluxNot specified[2]
2-Amino-4-bromobenzoic acidIodine (I₂), Potassium Iodide (KI)AcetonitrileOxygen (O₂)4 hours180 °C67% (for 4-bromo-2-iodoaniline)[3]
4-NitroanilineIodine (I₂), Nitric Acid (HNO₃)Acetic AcidNone4 hoursRoom Temp.89% (for 2-iodo-4-nitroaniline)[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from 2-Fluoroaniline

This protocol is based on the direct iodination of 2-fluoroaniline using molecular iodine.

Methodology:

  • In a round-bottomed flask, a suspension of 2-fluoroaniline (54 g, 486 mmol) and sodium bicarbonate (41 g, 486 mmol) is prepared in water (250 mL).

  • The mixture is heated to 60 °C with vigorous stirring.

  • Powdered iodine (123 g, 486 mmol) is added in portions to the heated suspension.

  • The reaction mixture is stirred at 60 °C for 3 hours.

  • After cooling to room temperature, dichloromethane (300 mL) is added, followed by a saturated aqueous solution of sodium bisulfite (300 mL) to quench excess iodine.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from hexane to yield 2-fluoro-4-iodoaniline as fine yellow needles.[1]

Protocol 2: Synthesis of 4-Fluoro-2-iodoaniline from 4-Fluoroaniline

This method describes the iodination of 4-fluoroaniline.

Methodology:

  • A mixture of 4-fluoroaniline (22 g), iodine (50 g), and calcium carbonate (25 g) is prepared in a mixture of ether (75 mL) and water (75 mL).

  • The reaction mixture is heated at reflux for 48 hours.

  • The ether is removed by distillation.

  • Excess iodine is neutralized by the addition of sodium thiosulfate.

  • The product is isolated by steam distillation and further purified by recrystallization from petroleum ether to give 4-fluoro-2-iodoaniline.[2]

Protocol 3: Synthesis of 2-Iodoanilines via Decarboxylative Iodination

This protocol outlines a transition-metal-free and base-free synthesis of 2-iodoanilines from anthranilic acids.

Methodology:

  • 2-Amino-4-bromobenzoic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv) are combined in acetonitrile in a pressure vessel.

  • The vessel is purged and then pressurized with oxygen (10 bar).

  • The reaction mixture is stirred at 180 °C for 4 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate.

  • The product is purified by flash column chromatography on silica gel.[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the synthetic pathways described above.

Synthesis_of_2_Fluoro_4_iodoaniline start1 2-Fluoroaniline reagents1 I₂, NaHCO₃, H₂O/CH₂Cl₂ start1->reagents1 product1 2-Fluoro-4-iodoaniline reagents1->product1 60°C, 3h Yield: 56% start2 4-Fluoroaniline reagents2 I₂, CaCO₃, Ether/H₂O start2->reagents2 product2 4-Fluoro-2-iodoaniline reagents2->product2 Reflux, 48h

Caption: Synthetic routes to fluoro-iodoaniline derivatives.

Decarboxylative_Iodination_Workflow start 2-Amino-4-bromobenzoic acid step1 Combine with I₂, KI in Acetonitrile start->step1 step2 Pressurize with O₂ (10 bar) step1->step2 step3 Heat at 180°C for 4h step2->step3 step4 Purify by Flash Chromatography step3->step4 product 4-Bromo-2-iodoaniline (Yield: 67%) step4->product

Caption: Decarboxylative iodination experimental workflow.

Conclusion

The synthesis of 2-fluoro-4-iodoaniline can be achieved through various methods, with the choice of starting material significantly influencing the reaction conditions and outcomes. The direct iodination of 2-fluoroaniline offers a relatively straightforward approach with a moderate yield. Alternative starting materials like 4-fluoroaniline and substituted anthranilic acids provide other viable routes, although they may require longer reaction times or more stringent conditions. The decarboxylative iodination method, while requiring high temperature and pressure, presents a novel, transition-metal-free option.

This guide provides a comparative overview to assist researchers in selecting the most suitable synthetic strategy for their specific research and development needs. The detailed protocols and visualized workflows aim to facilitate the practical implementation of these synthetic methods.

References

Benchmarking Catalyst Efficiency for Reactions of 2-Amino-5-iodo-3-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common catalytic cross-coupling reactions applicable to the functionalization of 2-Amino-5-iodo-3-methylbenzoic Acid. Due to the limited availability of specific experimental data for this particular substrate in publicly accessible literature, this guide utilizes data from structurally analogous aryl iodides and bromides to provide a baseline for catalyst performance and reaction conditions. The information presented herein is intended to serve as a starting point for reaction optimization and catalyst selection.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions of Analogous Aryl Halides

The following table summarizes the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with substrates structurally similar to this compound. This data is intended to be illustrative and may require optimization for the specific target molecule.

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Analogous Substrate
Suzuki-Miyaura Coupling Pd(PPh₃)₄ (3 mol%)PPh₃K₂CO₃Dioxane/H₂O906922-Amino-4-iodobenzonitrile
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O1008884-Chlorophenylboronic acid with 2-Amino-4-iodobenzonitrile
Buchwald-Hartwig Amination Pd₂(dba)₃ (2 mol%)XantphosCs₂CO₃Toluene11012-24>952-Amino-5-bromo-4-methylpyridine with various amines
Pd(OAc)₂ (2 mol%)dpppNaOtBuTolueneSealed Tube-High2-Amino-5-bromo-4-methylpyridine with volatile secondary amines
Sonogashira Coupling PdCl₂(PPh₃)₂ (5 mol%)PPh₃Et₃NDMF9031Moderate2-amino-6-bromobenzothiazole with tolyl boronic acids
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)DTBNpPTMPDMSORoom Temp.1.51003,5-dimethoxyphenyl bromide with an electron-deficient heteroaromatic alkyne

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be adapted and optimized for reactions involving this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the coupling of 2-Amino-4-iodobenzonitrile.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for the amination of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the mixture with stirring at 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free Sonogashira reactions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-5 mol%)

  • Base (e.g., TMP, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or THF)

  • Inert atmosphere (Argon)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst and this compound.

  • Evacuate and backfill with argon.

  • Add the anhydrous solvent, the terminal alkyne, and the base via syringe.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base assembly Assemble Reaction under Inert Atmosphere reagents->assembly catalyst Prepare Catalyst System: - Palladium Precatalyst - Ligand catalyst->assembly solvent Degas Solvent solvent->assembly heating Heat and Stir (Monitor Temperature) assembly->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

A generalized experimental workflow for catalytic cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination Ar-R reductive_elimination->pd0

A simplified catalytic cycle for a generic cross-coupling reaction.

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment for 2-Amino-5-iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Amino-5-iodo-3-methylbenzoic Acid, ensuring the protection of laboratory personnel and the integrity of research.

Researchers and scientists working with this compound must adhere to stringent safety protocols to mitigate potential hazards. This compound is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] The following guidelines provide comprehensive personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.

Immediate Safety and Hazard Assessment

This compound presents the following primary hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1]

  • Skin Irritation: Causes irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1]

Given its powdered form, there is a risk of airborne dust generation, which necessitates specific engineering controls and respiratory protection to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical Fume Hood or Ventilated Balance EnclosureDisposable Nitrile or Neoprene GlovesSafety Goggles with Side ShieldsFully Buttoned Laboratory CoatNIOSH-approved N95 Respirator
Solution Preparation and Transfers Chemical Fume HoodDisposable Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldChemical-resistant Apron over Laboratory CoatNIOSH-approved Respirator with Organic Vapor Cartridges
Reaction Work-up and Purification Chemical Fume HoodChemical-resistant Gloves (e.g., Butyl Rubber)Chemical Splash Goggles and Face ShieldChemical-resistant Apron over Laboratory CoatNIOSH-approved Respirator with Organic Vapor Cartridges
Spill Cleanup Restricted Access to Spill AreaHeavy-duty Chemical-resistant GlovesChemical Splash Goggles and Face ShieldChemical-resistant CoverallsNIOSH-approved Respirator with Organic Vapor and Particulate Filters
Waste Disposal Well-ventilated AreaChemical-resistant GlovesSafety Glasses with Side ShieldsLaboratory CoatNot generally required if handling sealed containers

Always inspect PPE for integrity before use and replace it if damaged. Proper doffing procedures are essential to prevent cross-contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure risks.

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before commencing work.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Handle the solid compound carefully to minimize dust generation. Use techniques such as gentle scooping rather than pouring.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Remove PPE in the correct order to avoid contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Halogenated Organic Waste

As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations and ensure safety.[2][3][4][5]

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container for halogenated organic liquids.[6] Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[4][5]

  • Container Management:

    • Ensure waste containers are made of compatible materials and are kept tightly closed except when adding waste.

    • Label containers with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[2]

Below is a logical workflow for the safe handling of this compound.

G prep Preparation - Designate Area - Check Safety Equipment - Assemble Materials don_ppe Don Appropriate PPE prep->don_ppe handling Handling - Weighing in Fume Hood - Solution Preparation don_ppe->handling post_handling Post-Handling - Decontaminate Surfaces - Doff PPE Correctly handling->post_handling waste_seg Waste Segregation - Halogenated Solids - Halogenated Liquids handling->waste_seg post_handling->waste_seg disposal Disposal - Sealed & Labeled Containers - Contact EHS waste_seg->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-iodo-3-methylbenzoic Acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-iodo-3-methylbenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.